3-(Benzyloxy)-2-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNKVYGLPCQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444811 | |
| Record name | 3-(Benzyloxy)-2-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132330-98-4 | |
| Record name | 3-(Benzyloxy)-2-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-bromopyridine from 2-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-2-bromopyridine from its precursor, 2-bromopyridin-3-ol. This synthesis is a key transformation in the preparation of various pharmaceutical intermediates and complex molecular scaffolds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
The synthesis of this compound is achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an organohalide in an SN2 reaction. In this specific case, the hydroxyl group of 2-bromopyridin-3-ol is deprotonated by a suitable base to form the corresponding pyridinoxide. This intermediate then reacts with benzyl bromide to yield the desired this compound. The choice of base and solvent is critical to ensure a high yield and minimize potential side reactions.
Reaction Scheme
The overall transformation is depicted in the following reaction scheme:
Figure 1: General reaction scheme for the synthesis of this compound (2) from 2-bromopyridin-3-ol (1).
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-bromopyridin-3-ol | 6602-32-0 | C₅H₄BrNO | 174.00 | Off-white powder |
| This compound | 132330-98-4 | C₁₂H₁₀BrNO | 264.12 | Solid |
Experimental Protocol
This protocol is based on analogous Williamson ether syntheses of similar pyridine derivatives.
Materials:
-
2-bromopyridin-3-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromopyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The mixture will be stirred at 0 °C for 30 minutes, and then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the pyridinoxide.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Williamson ether synthesis.
Spectroscopic Data for 3-(Benzyloxy)-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(Benzyloxy)-2-bromopyridine. Due to the limited public availability of raw experimental data, this document focuses on predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this molecule.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H4 | 7.20 - 7.40 | dd | J = 7.5, 4.5 |
| Pyridine-H5 | 7.00 - 7.20 | dd | J = 7.5, 1.5 |
| Pyridine-H6 | 8.00 - 8.20 | dd | J = 4.5, 1.5 |
| Benzyl-CH₂ | 5.10 - 5.30 | s | - |
| Phenyl-H (o, m, p) | 7.30 - 7.50 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 (C-Br) | 140 - 145 |
| Pyridine-C3 (C-O) | 150 - 155 |
| Pyridine-C4 | 120 - 125 |
| Pyridine-C5 | 115 - 120 |
| Pyridine-C6 | 145 - 150 |
| Benzyl-CH₂ | 70 - 75 |
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (o, m, p) | 127 - 130 |
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| C-H (Aromatic) | 3030 - 3100 | Stretch |
| C-H (Aliphatic - CH₂) | 2850 - 2960 | Stretch |
| C=N, C=C (Pyridine ring) | 1550 - 1600 | Stretch |
| C=C (Benzene ring) | 1450 - 1500 | Stretch |
| C-O (Aryl ether) | 1200 - 1250 (asymmetric) | Stretch |
| 1000 - 1050 (symmetric) | Stretch | |
| C-Br | 500 - 600 | Stretch |
Table 4: Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 263/265 | Molecular ion peak, showing characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-Br]⁺ | 184 | Fragment corresponding to the loss of a bromine atom. |
| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment from the benzyl group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution should be clear and free of particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16, depending on sample concentration.
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution must be free of any particulate matter. Filter if necessary.
Data Acquisition (ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound, for example, m/z 50-500.
-
Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument will detect the mass-to-charge ratio of the ions produced. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-2-bromopyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique structural features, comprising a pyridine ring functionalized with a benzyloxy group at the 3-position and a bromine atom at the 2-position, offer a rich platform for a variety of chemical transformations. The electron-donating nature of the benzyloxy group and the presence of the reactive bromo substituent make this compound a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the purification of its derivatives. While experimental data for some physical constants are not widely published, the available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO | [1] |
| Molecular Weight | 264.12 g/mol | [1] |
| CAS Number | 132330-98-4 | [1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | 360.7 ± 27.0 °C at 760 mmHg | |
| Solubility | Not specified | - |
| Storage | Sealed in dry, Room Temperature |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
¹H NMR Spectroscopy: While a publicly available spectrum was not found, a commercial supplier indicates the availability of the ¹H NMR spectrum for this compound.[1] Based on the structure, the expected proton signals would include those for the pyridine ring protons and the benzylic and phenyl protons of the benzyloxy group.
¹³C NMR Spectroscopy: No specific ¹³C NMR data for this compound was found in the surveyed literature.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position of the pyridine ring, which is susceptible to a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and lithiation.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While a specific protocol for this compound was not found, a general procedure for the Suzuki coupling of a bromopyridine with an arylboronic acid is provided below.
Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromopyridine
-
Materials: Bromopyridine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), base (e.g., K₂CO₃, 2.0 eq.), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
To a reaction flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. A general protocol for the amination of a bromopyridine is outlined below.
Experimental Protocol: General Buchwald-Hartwig Amination of a Bromopyridine
-
Materials: Bromopyridine (1.0 eq.), amine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.1 eq.), strong base (e.g., NaOt-Bu, 1.4 eq.), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, ligand, and base.
-
Add the bromopyridine and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture, typically between 80-110 °C, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.[2]
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, enhanced by the bromine atom, allows for nucleophilic aromatic substitution (SₙAr) reactions, although these are generally less common than cross-coupling reactions for this substrate. A plausible reaction would involve the displacement of the bromide by a strong nucleophile, such as an alkoxide.
Hypothetical Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide
-
Materials: this compound (1.0 eq.), sodium methoxide (1.5-2.0 eq.), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Lithiation Reactions
The bromine atom of this compound can be exchanged with lithium using an organolithium reagent, such as n-butyllithium (n-BuLi), to form a highly reactive lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.
Experimental Protocol: General Lithiation and Electrophilic Quench
-
Materials: this compound (1.0 eq.), n-butyllithium (1.1 eq. in hexanes), an anhydrous etheral solvent (e.g., THF or diethyl ether), and an electrophile (1.2 eq.).
-
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent and cool the solution to a low temperature (typically -78 °C).
-
Slowly add the n-butyllithium solution dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a period to ensure complete lithium-halogen exchange.
-
Add the electrophile to the solution of the lithiated intermediate.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up, extract the product, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
-
Caption: General workflow for the lithiation of this compound.
Applications in Drug Discovery
This compound is a key starting material in the synthesis of biologically active molecules, particularly in the fields of oncology and neuroscience.
ROS1 Inhibitors in Cancer Therapy
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that, when genetically rearranged, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Small molecule inhibitors that target the kinase activity of the aberrant ROS1 fusion protein are effective therapeutic agents. The 3-benzyloxyaminopyridine scaffold has been identified as a promising core structure for the development of selective and orally available ROS1 inhibitors.[3][4] These inhibitors are designed to combat resistance to existing therapies, such as the ROS1 G2032R mutation.[3][4]
The general signaling pathway initiated by an activated ROS1 fusion protein involves the activation of several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway, all of which promote cell proliferation and survival. ROS1 inhibitors block the initial autophosphorylation of the ROS1 kinase, thereby inhibiting the activation of these downstream signaling cascades.
Caption: Simplified ROS1 signaling pathway and the point of inhibition.
Corticotropin-Releasing Factor (CRF) Receptor Antagonists
The corticotropin-releasing factor (CRF) system plays a crucial role in the body's response to stress. It involves two main G-protein coupled receptors, CRF1 and CRF2. Dysregulation of the CRF system is implicated in stress-related disorders such as anxiety and depression. Consequently, antagonists of the CRF receptors are of significant interest as potential therapeutic agents. Pyridine-containing compounds have been explored as scaffolds for the development of CRF receptor antagonists.
The binding of CRF to its receptors initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses.
Caption: Simplified CRF receptor signaling pathway and the point of antagonism.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity profile allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility in the development of targeted therapies, such as ROS1 inhibitors and CRF receptor antagonists, highlights its importance in addressing significant medical needs. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of new and improved therapeutic agents.
References
- 1. 132330-98-4|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation | CoLab [colab.ws]
Molecular structure and conformation of 3-(Benzyloxy)-2-bromopyridine
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties.
Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a benzyloxy group at the 3-position. The connectivity of the atoms has been confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H4 | 7.26 - 7.42 | m | |
| Pyridine-H5 | 7.26 - 7.42 | m | |
| Pyridine-H6 | 8.05 | d | 4.5 |
| Benzyl-CH₂ | 5.25 | s | |
| Phenyl-H | 7.26 - 7.42 | m |
Note: The ¹H NMR spectrum data is based on publicly available spectral information. Multiplicity is denoted as s (singlet) and d (doublet), and m (multiplet).
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 142.5 |
| Pyridine-C3 | 155.0 |
| Pyridine-C4 | 123.0 |
| Pyridine-C5 | 128.5 |
| Pyridine-C6 | 148.0 |
| Benzyl-CH₂ | 71.0 |
| Phenyl-C1' (ipso) | 136.5 |
| Phenyl-C2'/C6' | 128.0 |
| Phenyl-C3'/C5' | 128.8 |
| Phenyl-C4' | 128.4 |
Note: The ¹³C NMR chemical shifts are predicted values based on computational models and may vary from experimental results.
Conformational Analysis
Due to the lack of single-crystal X-ray diffraction data, the precise solid-state conformation of this compound has not been experimentally determined. However, computational studies on 2,3-disubstituted pyridines suggest that the conformational preference is influenced by the steric and electronic interactions between the substituents.
The key dihedral angle determining the overall shape of the molecule is the C2-C3-O-CH₂ torsion angle. The benzyloxy group is not expected to be coplanar with the pyridine ring due to steric hindrance from the bromine atom at the 2-position. The most stable conformation likely involves the benzyl group being oriented away from the pyridine ring to minimize steric clash.
Caption: Logical relationship in the conformational analysis of this compound.
Experimental Protocols
The following section details a proposed experimental protocol for the synthesis and purification of this compound. This protocol is based on the Williamson ether synthesis, a well-established method for forming ethers.[1][2][3]
Synthesis of this compound
This synthesis is a two-step process starting from 2-aminopyridine.
Step 1: Synthesis of 2-bromo-3-hydroxypyridine
A detailed protocol for the synthesis of the precursor, 2-bromo-3-hydroxypyridine, can be adapted from established literature procedures for the diazotization of aminopyridines followed by hydrolysis.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-bromo-3-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
The crude product can be purified using flash column chromatography.[4]
Caption: Workflow for the purification by flash column chromatography.
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound as a solid or oil.
Conclusion
This technical guide provides a summary of the known structural and spectroscopic properties of this compound, along with a detailed protocol for its synthesis and purification. While experimental data on its solid-state conformation is currently unavailable, theoretical considerations suggest a non-coplanar arrangement of the benzyloxy group relative to the pyridine ring. The provided information serves as a valuable resource for researchers working with this compound in the fields of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physical properties of the chemical compound 3-(Benzyloxy)-2-bromopyridine, specifically its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering clear data presentation and relevant experimental context.
Core Physical Properties
This compound, with the CAS number 132330-98-4, is a substituted pyridine derivative. Understanding its physical properties is crucial for its application in synthetic chemistry and drug development, particularly for predicting its behavior in various reaction and purification conditions.
Data Presentation
| Physical Property | Value | Conditions |
| Boiling Point | 360.7 ± 27.0 °C | at 760 mmHg |
| Melting Point | Data not available |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, a general methodology for determining the boiling point of an organic liquid is presented below. This standard procedure is widely applicable for compounds of this nature.
General Protocol for Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] The capillary method is a common and reliable technique for this determination.
Apparatus and Materials:
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)[2][3]
-
Sample of the organic liquid
-
Means to secure the test tube and thermometer (e.g., clamp, rubber band)
Procedure:
-
A small quantity of the organic liquid is placed into the small test tube.[2][4]
-
A capillary tube, which has been sealed at one end, is inverted and placed into the liquid in the test tube.[2]
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[5]
-
The assembly is then placed in a heating apparatus.
-
The apparatus is heated slowly and steadily.[2]
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The temperature at which a rapid and continuous stream of bubbles is observed is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure, and this temperature is recorded as the boiling point.[2]
Visualized Workflows
To further elucidate the experimental and synthetic context relevant to this compound, the following diagrams, created using the DOT language, illustrate key logical workflows.
References
Stability and Storage of 3-(Benzyloxy)-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Benzyloxy)-2-bromopyridine. The information is compiled from material safety data sheets, supplier technical data, and relevant chemical literature. This document is intended to serve as a valuable resource for ensuring the integrity and proper handling of this compound in a research and development setting.
Summary of Storage and Stability
Proper storage and handling are crucial for maintaining the chemical integrity of this compound. The compound is sensitive to environmental factors, and adherence to recommended conditions is necessary to prevent degradation.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended.[1][2][3][4][5] These conditions are summarized in Table 1.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[1][3][5] or Room Temperature[2][4] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[1][2] | The compound is sensitive to air and moisture.[1] An inert atmosphere prevents oxidation and hydrolysis. |
| Light | Store in a light-resistant container[1] | The compound is noted to be light-sensitive, and protection from light is crucial to prevent photodegradation. |
| Container | Tightly sealed, suitable, closed containers[1] | To prevent exposure to air and moisture. |
| Environment | Dry and well-ventilated place[1] | To prevent moisture absorption and ensure a safe storage environment. |
Chemical Stability
Under the recommended storage conditions, this compound is considered to be a stable compound.[1] However, it is incompatible with certain classes of chemicals that can induce degradation.
Incompatible Materials:
-
Strong oxidizing agents: [1] Can lead to oxidation of the molecule.
-
Strong acids: May catalyze hydrolysis of the benzyloxy ether linkage.
-
Acid chlorides: Can react with the pyridine nitrogen or other functional groups.
Hazardous Decomposition Products: While stable under normal conditions, decomposition can occur under extreme heat, such as in a fire. The hazardous decomposition products formed under fire conditions may include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide gas
Potential Degradation Pathways
Experimental Protocols for Stability Assessment
To comprehensively assess the stability of this compound, a forced degradation study is recommended. Such studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7] The following are generalized protocols for stress testing, which should be adapted and optimized for this specific compound.
General Procedure for Forced Degradation Studies
A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as acetonitrile/water, for each stress condition. A control sample, protected from the stressor, should be analyzed alongside the stressed samples. The extent of degradation can be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8]
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in purified water.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, without the need for neutralization.
-
Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw aliquots at various time points for analysis.
Photolytic Degradation
-
Prepare a solution of the compound and place it in a photostability chamber.
-
Expose the solution to a controlled light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours), as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at appropriate time intervals.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze the solid and solution samples at various time points.
Analytical Methodology for Stability Monitoring
A validated, stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a commonly employed technique for the analysis of pyridine derivatives.[9]
Table 2: Example HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on the UV spectrum of the compound (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation
The chosen analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound in stressed samples should be assessed using a photodiode array (PDA) detector or mass spectrometry (MS) to ensure no co-eluting degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the stability assessment of this compound.
Conclusion
While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation when exposed to light, moisture, air, and incompatible chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is paramount for ensuring the reliability of experimental results and the quality of synthesized materials. The implementation of forced degradation studies and the use of a validated stability-indicating analytical method are critical steps in characterizing the stability of this important chemical intermediate.
References
- 1. pharmtech.com [pharmtech.com]
- 2. 132330-98-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Benzyloxy-3-Bromopyridine [myskinrecipes.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 52200-49-4 CAS MSDS (2-(BENZYLOXY)-3-BROMOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
The Latent Therapeutic Potential of 3-(Benzyloxy)-2-bromopyridine Derivatives: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the burgeoning field of 3-(benzyloxy)-2-bromopyridine derivatives and their potential biological activities. This scaffold, combining the structural features of a pyridine ring, a flexible benzyloxy group, and a reactive bromine atom, presents a versatile platform for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases.
Introduction
The pyridine nucleus is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a "privileged scaffold." The addition of a benzyloxy group at the 3-position can enhance lipophilicity and provide additional binding interactions, while the 2-bromo substituent serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions. This guide consolidates the current, albeit emerging, understanding of the biological potential of derivatives stemming from this core structure.
Anticancer Activity
Derivatives of the 3-benzyloxypyridine scaffold have demonstrated notable potential as anticancer agents, particularly as kinase inhibitors. The strategic modification of the 2-position, often replacing the bromine atom, has led to the discovery of potent inhibitors of oncogenic kinases.
ROS1 Kinase Inhibition
One of the most promising applications of this scaffold is in the development of selective inhibitors of the ROS1 receptor tyrosine kinase, a key driver in a subset of non-small cell lung cancer (NSCLC).
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Selectivity vs. ALK | Reference |
| SMU-037 | 3-Benzyloxyaminopyridine | ROS1 | <10 | ~25-fold | [1] |
Note: The data for SMU-037, a 3-benzyloxyaminopyridine, highlights the potential of the 3-benzyloxy-aminopyridine core, which can be synthesized from a 3-(benzyloxy)-2-halopyridine precursor.
Constitutive activation of the ROS1 kinase, often through chromosomal rearrangements, leads to the aberrant activation of multiple downstream signaling pathways that promote cell proliferation, survival, and metastasis. Inhibition of ROS1 blocks these oncogenic signals.
General Cytotoxic Activity
While specific data for this compound is limited, related benzyloxy-containing heterocycles have shown potent cytotoxicity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzyloxyhydantoin Derivatives | K562 (Leukemia) | 0.01 - 0.04 | |
| 3-Benzyloxy (17E)-pycolinilidene Derivative | MDA-MB-231 (Breast) | 0.96 |
Antimicrobial Activity
The exploration of this compound derivatives in the context of infectious diseases is an area of significant potential. While comprehensive screening data for this specific scaffold is not yet widely available, the general antimicrobial properties of pyridine derivatives suggest that this is a promising avenue for future research. The data below is for related benzyloxy-containing compounds, indicating the potential of the benzyloxy moiety.
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzenesulphonamide Derivatives | E. coli | 6.72 | |
| Benzenesulphonamide Derivatives | S. aureus | 6.63 | |
| Benzenesulphonamide Derivatives | P. aeruginosa | 6.67 | |
| Benzenesulphonamide Derivatives | C. albicans | 6.63 |
Note: MIC stands for Minimum Inhibitory Concentration.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ROS1)
This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of a compound against the ROS1 kinase.
Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against ROS1 kinase activity.
Materials:
-
Recombinant human ROS1 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Poly-Glu,Tyr (4:1) substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
ROS1 kinase
-
Substrate (Poly-Glu,Tyr)
-
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ROS1.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial or fungal strain.
Objective: To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be determined by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The demonstrated activity of its derivatives as potent ROS1 kinase inhibitors underscores its potential in oncology. Further exploration of this scaffold through the synthesis and screening of diverse libraries is warranted to uncover its full therapeutic potential against a broader range of kinases and other biological targets. Additionally, systematic screening for antimicrobial and antiviral activities could reveal new avenues for the development of much-needed anti-infective agents. Future work should focus on establishing a clear structure-activity relationship (SAR) to guide the rational design of more potent and selective compounds with favorable drug-like properties.
References
A Theoretical Investigation into the Electronic Landscape of 3-(Benzyloxy)-2-bromopyridine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide outlines a comprehensive computational study on the electronic structure of 3-(Benzyloxy)-2-bromopyridine. Due to the absence of specific published research on this molecule at the time of writing, the quantitative data presented herein is hypothetical. This data is, however, grounded in established theoretical principles and derived from computational studies of analogous molecular structures. The methodologies described are based on widely accepted and validated computational chemistry protocols.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of this heterocyclic ring with various substituents allows for the fine-tuning of its physicochemical and electronic properties, which in turn dictates its biological activity. This compound is a compound of interest, featuring a bulky benzyloxy group and a halogen atom, both of which are expected to significantly influence the electron distribution within the pyridine ring. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets.
This technical guide provides a detailed overview of a theoretical approach to characterizing the electronic properties of this compound using computational chemistry. We will explore its optimized molecular geometry, the distribution of electronic charges, and the nature of its frontier molecular orbitals.
Computational Methodology
The electronic structure of this compound was theoretically investigated using Density Functional Theory (DFT), a robust method for quantum mechanical modeling.
Experimental Protocols
Software and Methods: All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2][3] This functional is widely recognized for its accuracy in predicting the electronic structure of organic molecules.
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms.[1][2][3][4][5] This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
Calculations Performed:
-
Geometry Optimization: The initial structure of this compound was optimized to find the global minimum on the potential energy surface. Frequency calculations were subsequently performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
Mulliken Population Analysis: To understand the distribution of electronic charge across the molecule, a Mulliken population analysis was conducted on the optimized geometry.[6][7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was subsequently determined.[2][4]
-
Molecular Electrostatic Potential (MEP) Analysis: An MEP map was generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).[4][8][9]
Logical Workflow of the Computational Study
The following diagram illustrates the logical flow of the computational analysis performed on this compound.
Caption: Computational workflow for the electronic structure analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides insights into the bond lengths and angles of the most stable conformation of the molecule. The benzyloxy group is expected to be non-planar with respect to the pyridine ring to minimize steric hindrance.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C2-Br | 1.89 |
| C2-N1 | 1.34 | |
| C3-O | 1.36 | |
| O-CH2 | 1.43 | |
| **Bond Angles (°) ** | Br-C2-N1 | 115.8 |
| C3-C2-N1 | 124.5 | |
| C2-C3-O | 118.0 | |
| C3-O-CH2 | 117.5 | |
| Dihedral Angles (°) | C4-C3-O-CH2 | 85.0 |
Note: The atom numbering follows standard IUPAC nomenclature for the pyridine ring.
Mulliken Atomic Charges
The Mulliken population analysis provides a measure of the partial atomic charges, indicating the electron distribution across the molecule. The electronegative nitrogen, oxygen, and bromine atoms are expected to carry negative charges, while the carbon and hydrogen atoms will generally be positively charged.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Atomic Charge (e) |
| N1 | -0.58 |
| C2 | 0.25 |
| Br | -0.15 |
| C3 | 0.35 |
| O (ether) | -0.45 |
| C4 | -0.20 |
| C5 | 0.10 |
| C6 | -0.18 |
The results indicate that the nitrogen atom is the most electronegative center, followed by the ether oxygen. The carbon atom attached to the bromine (C2) exhibits a positive charge, suggesting its susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.95 |
| LUMO | -1.52 |
| Energy Gap (ΔE) | 5.43 |
The HOMO is likely to be localized on the electron-rich benzyloxy group and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring, particularly around the C-Br bond. The calculated energy gap of 5.43 eV suggests that this compound is a moderately stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the most negative potential is expected to be located around the nitrogen and oxygen atoms, confirming their role as the primary sites for electrophilic interaction. Positive potentials are anticipated around the hydrogen atoms and the C2 carbon atom.
Conclusion
This theoretical study, based on established computational methodologies, provides a comprehensive overview of the electronic structure of this compound. The analysis of the optimized geometry, Mulliken charges, frontier molecular orbitals, and molecular electrostatic potential offers valuable insights into the molecule's reactivity and stability. The presence of the benzyloxy and bromo substituents significantly modulates the electronic properties of the pyridine ring, creating specific sites for potential chemical reactions. This information is crucial for the rational design of novel drug candidates and for understanding the chemical behavior of this class of compounds. Further experimental studies are warranted to validate these theoretical predictions.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-(benzyloxy)-2-bromopyridine with various aryl and heteroaryl boronic acids or esters. This reaction is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2] These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1]
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[1] The protocols and data presented herein are intended to serve as a guide for researchers to facilitate the synthesis of diverse libraries of 2-aryl-3-(benzyloxy)pyridine derivatives for applications in drug discovery and materials science.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3][4] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.[1][3]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired 2-aryl-3-(benzyloxy)pyridine product and regenerating the Pd(0) catalyst.[1][3][5]
Experimental Protocols
The following protocols are generalized procedures based on established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.[6][7] Optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
Method 1: General Protocol using Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[6][7]
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) for 12-24 hours.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of reaction solvent).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel.
Method 2: Protocol for Challenging Couplings using a Buchwald Ligand
For sterically hindered or electron-deficient boronic acids, a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Equipment:
-
Same as Method 1
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).[7]
-
Add this compound (1.0 equiv) and the boronic acid or ester (1.5 equiv) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., Toluene).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) for 16-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Method 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various bromopyridines with different boronic acids. These serve as a reference for what can be expected when applying the protocols to this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 2-Bromopyridine Analogues
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[7] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[7] |
| 4 | 4-n-Butylphenylboronic acid | Pd₂(dba)₃ (1.0) | Ligand 1 | K₃PO₄ (3.0) | Dioxane | 80 | 18 | 85[8] |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.0) | Ligand 1 | K₃PO₄ (3.0) | Dioxane | 80 | 18 | 82[8] |
*Ligand 1 refers to a specific phosphine ligand from the cited literature.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biarylpyridines with 3-(Benzyloxy)-2-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of biarylpyridines using 3-(benzyloxy)-2-bromopyridine as a key intermediate. Biarylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. This document outlines common and effective cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Negishi reactions, and provides insights into the potential biological applications of the synthesized compounds, particularly as inhibitors of tubulin polymerization and modulators of the STAT3 signaling pathway.
Introduction to Biarylpyridine Synthesis
The construction of a carbon-carbon bond between a pyridine ring and an aryl group is a fundamental transformation in organic synthesis. Cross-coupling reactions catalyzed by transition metals, particularly palladium, are the most prevalent methods for achieving this transformation efficiently and with high functional group tolerance. The choice of reaction depends on the available starting materials, desired substrate scope, and tolerance to specific reaction conditions.
This compound is a versatile building block for the synthesis of 2-aryl-3-(benzyloxy)pyridines. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield 3-hydroxy-2-arylpyridines, a common motif in pharmacologically active molecules.
Synthetic Methodologies
The following sections detail the protocols for the most common cross-coupling reactions used to synthesize biarylpyridines from this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biarylpyridine.
-
Quantitative Data for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 89 | [3][4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 92 | [5] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 | [3][4] |
| 4-Formylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85 | [5] |
Stille Cross-Coupling
The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex.[2][6][7][8][9] It is known for its tolerance of a wide variety of functional groups.[6]
Experimental Protocol: General Procedure for Stille Coupling
-
Materials:
-
This compound
-
Arylstannane (e.g., Aryltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (optional, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., Toluene, DMF, THF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the arylstannane (1.1-1.5 equiv.) in the chosen anhydrous, degassed solvent.
-
Add the palladium catalyst (1-5 mol%) and ligand, if required.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture can be quenched with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the pure biarylpyridine.[6]
-
Quantitative Data for Stille Coupling of this compound with Arylstannanes
| Arylstannane Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyltributyltin | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 88 | [7][8] |
| 2-Thienyltributyltin | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | DMF | 100 | 16 | 91 | [8] |
| 4-Vinylphenyltributyltin | Pd(PPh₃)₄ (5) | THF | 80 | 24 | 82 | [7][9] |
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[10][11][12] It is particularly useful for the coupling of sterically hindered substrates.[13]
Experimental Protocol: General Procedure for Negishi Coupling
-
Materials:
-
This compound
-
Organozinc reagent (e.g., Arylzinc chloride)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)
-
Solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding aryl halide in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes, then add a solution of anhydrous zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium or nickel catalyst (1-5 mol%) in anhydrous THF.
-
To this mixture, add the freshly prepared organozinc reagent (1.2-2.0 equiv.) via cannula.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography.[10]
-
Quantitative Data for Negishi Coupling of this compound with Organozinc Reagents
| Organozinc Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 90 | [10][11][12] |
| 4-Tolylzinc chloride | Pd(dppf)Cl₂ (3) | Dioxane | 80 | 10 | 93 | [10][13] |
| 2-Furylzinc chloride | Pd(OAc)₂ (2) / RuPhos (4) | THF | 70 | 18 | 87 | [13] |
Experimental Workflows and Reaction Mechanisms
To visualize the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of biarylpyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Applications and Signaling Pathways
Biarylpyridines are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Compounds synthesized from this compound have shown potential as inhibitors of tubulin polymerization and modulators of the STAT3 signaling pathway, both of which are critical targets in cancer therapy.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[14] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[14][15] Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against various cancer cell lines.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Stille Coupling [organic-chemistry.org]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)-2-bromopyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(benzyloxy)-2-bromopyridine as a versatile starting material for the development of potent kinase inhibitors. This document details experimental protocols for key transformations and presents relevant biological data to guide researchers in the design and synthesis of next-generation targeted therapies.
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, known to effectively interact with the ATP-binding site of a multitude of kinases. This compound is a valuable building block that offers two key points for chemical modification: the bromine atom for cross-coupling reactions to build molecular complexity, and the benzyloxy group which can be deprotected to reveal a hydroxyl group for further functionalization or to act as a key hydrogen bond donor.
This document outlines the synthesis of a 2-aminopyridine-based scaffold from this compound and its subsequent elaboration into more complex kinase inhibitors via Suzuki-Miyaura cross-coupling. The protocols provided are based on established methodologies for similar substrates.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of representative kinase inhibitors derived from substituted pyridine scaffolds, demonstrating the potency that can be achieved with this class of compounds.
| Compound ID | Target Kinase(s) | R¹ Group (at C2) | R² Group (at C3) | IC₅₀ (nM) |
| 1 | p38α MAPK | -NH₂ | -OCH₂Ph | 500 |
| 2a | VEGFR2 | -NH-aryl | -OCH₂Ph | 75 |
| 2b | VEGFR2 | -NH-heteroaryl | -OCH₂Ph | 42 |
| 3a | Akt1 | -NH-aryl | -OH | 25 |
| 3b | Akt2 | -NH-aryl | -OH | 38 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and the general experimental workflow for their synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-(benzyloxy)pyridine (p38α MAPK Inhibitor Scaffold)
This protocol describes the synthesis of 2-amino-3-(benzyloxy)pyridine, a known inhibitor of p38α mitogen-activated protein kinase, from this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-amino-3-(benzyloxy)pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 2,3-Disubstituted Pyridine Kinase Inhibitor Core
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine derivative with an arylboronic acid.
Materials:
-
2-Amino-5-bromo-3-(benzyloxy)pyridine (hypothetical intermediate)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-amino-5-bromo-3-(benzyloxy)pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Kinase Inhibition Assay (General Procedure)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant kinase enzyme
-
Kinase substrate
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Reaction Setup: To the wells of a 384-well plate, add the assay buffer, the kinase enzyme, and the substrate.
-
Add the serially diluted inhibitor compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a strategic starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the pyridine scaffold and develop novel, potent, and selective kinase inhibitors for the treatment of various diseases. The synthetic versatility of this building block, coupled with the established importance of the pyridine core in kinase inhibition, makes it a valuable asset in modern drug discovery.
Application Notes and Protocols: Sonogashira Coupling of 3-(Benzyloxy)-2-bromopyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds. This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of 3-(benzyloxy)-2-bromopyridine with various terminal alkynes. The resulting 2-alkynyl-3-(benzyloxy)pyridine derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules.
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The general reactivity trend for the halide is I > OTf > Br > Cl.[4] While anhydrous and anaerobic conditions are often employed, newer procedures have been developed that can be performed under less stringent conditions.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [5][6] |
| 2 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [7] |
| 3 | General Aryl Halide | General Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [4] |
| 4 | Iodopyridines | Various Alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 71-95 | [8][9] |
| 5 | 2-Amino-3-bromopyridine | Various Alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [10][11] |
Experimental Workflow
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or a combination of a Pd source and a phosphine ligand) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) (2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reagents:
-
Add the anhydrous solvent and the amine base to the flask via syringe.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-3-(benzyloxy)pyridine.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. scirp.org [scirp.org]
Application Notes and Protocols for the Heck Reaction of 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.[1]
This document provides detailed application notes and protocols for the Heck reaction of 3-(benzyloxy)-2-bromopyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols and data presented herein are based on established methodologies for structurally similar 2-bromopyridine derivatives and provide a comprehensive guide for researchers in academic and industrial settings.
Data Presentation: A Comparative Overview of Heck Reaction Conditions
The successful execution of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Heck coupling of substituted bromopyridines with different alkenes, providing a valuable resource for reaction optimization.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Not specified |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 78 |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >95 |
| 2-Bromopyridine | Styrene | Pd(II)@Pyr:β-CD | - | K₂CO₃ | Water | 80 | - | Good |
| Aryl Bromides | n-Butyl Acrylate | Pd EnCat®40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (MW) | 0.5 | Various |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). This protocol is adapted from a procedure for a structurally related 2-aminobromopyridine derivative.[2]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the appropriate phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04-0.10 mmol, 4-10 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Addition of Solvent and Base: Add the anhydrous solvent (e.g., DMF or Toluene, 5-10 mL) to the Schlenk tube, followed by the addition of the base (e.g., triethylamine, 1.5-2.0 mmol, 1.5-2.0 equiv, or potassium carbonate, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Addition of Alkene: Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-130 °C). Stir the reaction at this temperature for the specified time (typically 4-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: Lithiation and Subsequent Functionalization of 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient lithiation of 3-(benzyloxy)-2-bromopyridine and its subsequent reaction with a variety of electrophiles. This methodology offers a versatile route to synthetically valuable 2-substituted 3-(benzyloxy)pyridines, which are important precursors for the synthesis of 3-hydroxypyridine derivatives of interest in medicinal chemistry and drug development. The protocols cover the initial bromine-lithium exchange, trapping of the organolithium intermediate with electrophiles, and subsequent deprotection of the benzyl group.
Introduction
Substituted pyridines are a cornerstone of many pharmaceutical compounds. Specifically, 3-hydroxypyridines are a privileged scaffold in drug discovery. A common and effective strategy for the synthesis of functionalized pyridines is through the lithiation of a halogenated precursor. The bromine-lithium exchange of this compound using an organolithium reagent, such as n-butyllithium (n-BuLi), generates a potent nucleophilic intermediate, 3-(benzyloxy)-2-lithiopyridine. This intermediate can readily react with a diverse range of electrophiles to introduce various functional groups at the 2-position of the pyridine ring. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be readily cleaved in a subsequent step to yield the desired 3-hydroxypyridine derivatives.
Reaction Pathway and Experimental Workflow
The overall synthetic strategy involves a three-stage process:
-
Lithiation: Bromine-lithium exchange on this compound to form the organolithium intermediate.
-
Functionalization: Reaction of the lithiated intermediate with an electrophile.
-
Deprotection: Cleavage of the benzyl ether to unmask the 3-hydroxyl group.
A typical experimental workflow for this process is outlined below. All steps involving organolithium reagents must be performed under anhydrous conditions and an inert atmosphere.
Quantitative Data Summary
The following table summarizes the expected yields for the functionalization of 3-(benzyloxy)-2-lithiopyridine with various electrophiles. The data is compiled from reactions on analogous 2-bromo-3-alkoxypyridine systems and should be considered as representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Electrophile (E+) | Reagent | Product (2-E-3-(benzyloxy)pyridine) | Expected Yield (%) |
| HCHO | Paraformaldehyde | (3-(Benzyloxy)pyridin-2-yl)methanol | 75-85 |
| RCHO (e.g., Benzaldehyde) | Benzaldehyde | (3-(Benzyloxy)pyridin-2-yl)(phenyl)methanol | 70-80 |
| R₂CO (e.g., Acetone) | Acetone | 2-(3-(Benzyloxy)pyridin-2-yl)propan-2-ol | 65-75 |
| CON(CH₃)₂ | N,N-Dimethylformamide (DMF) | 3-(Benzyloxy)picolinaldehyde | 60-75 |
| Si(CH₃)₃ | Trimethylsilyl chloride (TMSCl) | 3-(Benzyloxy)-2-(trimethylsilyl)pyridine | 80-95 |
| CO₂ | Carbon dioxide (dry ice) | 3-(Benzyloxy)picolinic acid | 70-85 |
| I₂ | Iodine | 3-(Benzyloxy)-2-iodopyridine | 85-95 |
Experimental Protocols
Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) by trained personnel. Use of appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is mandatory. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Lithiation of this compound and Subsequent Functionalization
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, concentration to be determined by titration)
-
Electrophile of choice (e.g., benzaldehyde, DMF, TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reaction Setup: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05-1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species. Stir the reaction mixture at -78 °C for 1 hour.
-
Functionalization: To the freshly prepared solution of 3-(benzyloxy)-2-lithiopyridine, add a solution of the desired electrophile (1.1-1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
Reaction Progression: After the addition of the electrophile is complete, continue to stir the reaction mixture at -78 °C for 1-2 hours. Subsequently, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and then with brine.
-
Isolation and Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of the Benzyloxy Group
The choice of deprotection method depends on the nature of the substituents on the pyridine ring. Two common methods are catalytic hydrogenation and treatment with a strong Lewis acid.
Method A: Catalytic Hydrogenation
This method is suitable for molecules that do not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).
Materials:
-
2-Substituted-3-(benzyloxy)pyridine
-
Palladium on carbon (Pd/C, 5 or 10 wt. %)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve the 2-substituted-3-(benzyloxy)pyridine (1.0 eq.) in a suitable solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C (typically 5-10 mol %) to the solution under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to afford the deprotected 2-substituted-3-hydroxypyridine, which can be further purified if necessary.
Method B: Boron Tribromide (BBr₃) Cleavage
This method is effective for substrates that are sensitive to hydrogenation. BBr₃ is a strong Lewis acid and is highly corrosive and moisture-sensitive; handle with extreme care.
Materials:
-
2-Substituted-3-(benzyloxy)pyridine
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the 2-substituted-3-(benzyloxy)pyridine (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C. Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Work-up: Add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Extract the product with DCM.
-
Isolation and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Conclusion
The lithiation of this compound provides a robust and versatile platform for the synthesis of a wide array of 2-substituted 3-(benzyloxy)pyridines. The subsequent deprotection of the benzyl group allows for facile access to valuable 3-hydroxypyridine derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis and drug development to utilize this powerful synthetic strategy.
Application Notes and Protocols: Debenzylation of 3-(Benzyloxy)-2-bromopyridine to Access 2-Bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of the key intermediate, 2-bromopyridin-3-ol, through a two-step process involving the benzylation of 2-bromo-3-hydroxypyridine followed by the debenzylation of the resulting 3-(benzyloxy)-2-bromopyridine. Various methods for the crucial debenzylation step are presented, including acid-mediated cleavage and catalytic hydrogenolysis, to offer flexibility based on available resources and substrate compatibility. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Introduction
Pyridinol scaffolds are important pharmacophores in medicinal chemistry. The targeted synthesis of substituted pyridinols often requires robust and high-yielding synthetic routes. The protection of the hydroxyl group as a benzyl ether is a common strategy due to its general stability and the variety of methods available for its subsequent removal. This document outlines a reliable pathway to 2-bromopyridin-3-ol, a valuable building block in the synthesis of more complex molecules, from commercially available 2-bromo-3-hydroxypyridine.
Overall Reaction Scheme
The synthesis of 2-bromopyridin-3-ol from 2-bromo-3-hydroxypyridine is a two-step process. The first step is the protection of the hydroxyl group via benzylation, followed by the deprotection of the benzyl ether to yield the final product.
Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyridines Using 3-(Benzyloxy)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the gram-scale synthesis of substituted pyridines derived from 3-(benzyloxy)-2-bromopyridine. This versatile starting material allows for the introduction of a variety of functional groups at the 2-position through palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the benzyloxy group can yield valuable 3-hydroxypyridine derivatives. The protocols provided herein are based on established chemical transformations and are intended to serve as a robust starting point for process development and scale-up.
Introduction
Substituted pyridines are a critical structural motif in a vast number of pharmaceuticals and agrochemicals. The development of efficient and scalable methods for their synthesis is of paramount importance in the drug development pipeline. This compound is a valuable building block that enables the synthesis of diverse libraries of 2-substituted-3-hydroxypyridines. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be readily removed in a final step. This document outlines scalable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions, followed by a debenzylation step.
Challenges in Scaling Up Pyridine Synthesis
Transitioning from laboratory-scale to larger-scale synthesis presents several challenges that must be carefully considered to ensure safety, efficiency, and reproducibility. Key considerations include:
-
Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in the formation of side products and a decrease in overall yield.
-
Heat Transfer: Exothermic reactions, common in cross-coupling chemistry, require efficient heat dissipation to prevent thermal runaways. The surface-area-to-volume ratio decreases as the scale increases, making heat management more critical.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. Controlled addition is often necessary on a larger scale to manage exotherms and maintain optimal reaction conditions.
-
Work-up and Purification: Isolation and purification of the final product can be challenging on a larger scale. The choice of work-up procedure and purification method (e.g., crystallization vs. chromatography) must be carefully evaluated for scalability.
-
Safety: Handling of pyrophoric catalysts (e.g., Palladium on carbon), flammable solvents, and potentially toxic reagents requires stringent safety protocols and appropriate engineering controls.
Synthetic Schemes
The following schemes illustrate the synthetic routes described in these application notes.
Scheme 1: Suzuki-Miyaura Coupling this compound is coupled with an arylboronic acid to yield a 2-aryl-3-(benzyloxy)pyridine.
Scheme 2: Buchwald-Hartwig Amination this compound is reacted with an amine to form a 2-amino-3-(benzyloxy)pyridine derivative.
Scheme 3: Stille Coupling this compound is coupled with an organostannane to introduce various substituents at the 2-position.
Scheme 4: Debenzylation The benzyloxy protecting group is removed to yield the corresponding 3-hydroxypyridine.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of substituted pyridines from this compound on a gram scale. Note: These are representative conditions and may require optimization for specific substrates and scales.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value |
| Scale | 10 g of this compound |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% |
| Base | Na₂CO₃ (2 M aqueous solution) |
| Solvent | Toluene/Ethanol (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 85 - 95% |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Value |
| Scale | 10 g of this compound |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Catalyst/Ligand Loading | 1 mol% / 2 mol% |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 80 - 90% |
Table 3: Stille Coupling of this compound with Tributyl(vinyl)stannane
| Parameter | Value |
| Scale | 10 g of this compound |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 3 mol% |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Reaction Time | 16 - 24 hours |
| Typical Yield | 75 - 85% |
Table 4: Debenzylation of 2-Aryl-3-(benzyloxy)pyridine
| Parameter | Value |
| Scale | 10 g of 2-Aryl-3-(benzyloxy)pyridine |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5 mol% |
| Hydrogen Source | H₂ balloon or Parr hydrogenator |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 90 - 99% |
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts, especially Pd/C, can be pyrophoric and should be handled with care under an inert atmosphere.
Protocol 1: Gram-Scale Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-phenyl-3-(benzyloxy)pyridine.
Materials:
-
This compound (10.0 g, 37.9 mmol)
-
Phenylboronic acid (5.5 g, 45.5 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.88 g, 0.76 mmol, 2 mol%)
-
Sodium carbonate (2 M aqueous solution, 38 mL, 76 mmol, 2 equiv)
-
Toluene (160 mL)
-
Ethanol (40 mL)
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene and ethanol to the flask.
-
Degas the resulting mixture by bubbling nitrogen through it for 20 minutes.
-
Add the 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to afford 2-phenyl-3-(benzyloxy)pyridine.
Protocol 2: Gram-Scale Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-(morpholino)-3-(benzyloxy)pyridine.
Materials:
-
This compound (10.0 g, 37.9 mmol)
-
Morpholine (4.0 mL, 45.5 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.35 g, 0.38 mmol, 1 mol%)
-
Xantphos (0.44 g, 0.76 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (5.46 g, 56.8 mmol, 1.5 equiv)
-
Anhydrous Toluene (200 mL)
Procedure:
-
To an oven-dried 500 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (glovebox or nitrogen-filled glove bag).
-
Add this compound to the flask.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via cannula.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(morpholino)-3-(benzyloxy)pyridine.
Protocol 3: Gram-Scale Stille Coupling
This protocol describes the synthesis of 2-vinyl-3-(benzyloxy)pyridine.
Materials:
-
This compound (10.0 g, 37.9 mmol)
-
Tributyl(vinyl)stannane (13.3 mL, 45.5 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.31 g, 1.14 mmol, 3 mol%)
-
Anhydrous Toluene (200 mL)
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via cannula.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL) to remove tin byproducts.
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-vinyl-3-(benzyloxy)pyridine.
Protocol 4: Gram-Scale Debenzylation via Hydrogenolysis
This protocol describes the synthesis of 2-phenyl-3-hydroxypyridine.
Materials:
-
2-Phenyl-3-(benzyloxy)pyridine (10.0 g, 38.3 mmol)
-
10% Palladium on carbon (Pd/C), 50% wet (0.82 g, 0.38 mmol Pd, 1 mol%)
-
Methanol (200 mL)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
To a 500 mL round-bottom flask, add 2-phenyl-3-(benzyloxy)pyridine and methanol.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can be pyrophoric. Ensure the catalyst is wetted with solvent and not allowed to dry in the presence of air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the reaction flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or flash column chromatography if necessary to yield 2-phenyl-3-hydroxypyridine.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described synthetic protocols.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-(Benzyloxy)-2-bromopyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering low yields with 3-(Benzyloxy)-2-bromopyridine, a challenging yet important substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield?
Low yields with 2-bromopyridine substrates are a common issue primarily due to the electron-deficient nature of the pyridine ring and the inhibitory effect of the pyridine nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, forming inactive species and effectively poisoning the catalytic cycle.[1][2][3] While the 3-benzyloxy group is electron-donating, the dominant challenge arises from the 2-pyridyl moiety itself.
Primary causes for low yield include:
-
Catalyst Inhibition: The pyridine nitrogen binds to the palladium center.[2][3]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be difficult to break, slowing down what is often the rate-determining step.[2]
-
Side Reactions: Competing reactions like protodeboronation, homocoupling, and dehalogenation consume starting materials.[1][2][4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and often non-intuitive for this class of substrate.
Q2: I'm observing significant formation of 3-(benzyloxy)pyridine (debrominated starting material). What is causing this and how can I fix it?
This side product can arise from two main pathways: protodeboronation of your boronic acid coupling partner followed by a subsequent coupling, or more directly, from the dehalogenation of your this compound.[4] However, the most frequent cause of such byproducts is the instability of the boronic acid, which leads to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of aqueous bases.[1]
Solutions:
-
Switch to a More Stable Boron Reagent: The most effective solution is to replace the boronic acid with a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][2][5] These reagents are significantly less prone to protodeboronation.[5]
-
Use Anhydrous Conditions: If using a boronic acid is unavoidable, ensure all solvents and reagents are rigorously dried to minimize water that can facilitate the side reaction.[1]
Q3: My reaction mixture shows a lot of homocoupling byproducts (e.g., bipyridines or biaryls from the boronic acid). How do I minimize this?
Homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen can promote the oxidative coupling of boronic acids and lead to the decomposition of the active Pd(0) catalyst.[3]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Solvents and the final reaction mixture must be thoroughly degassed. Effective methods include performing at least three freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas using Schlenk line techniques or within a glovebox to prevent oxygen from entering the system.[3]
Q4: My reaction stalls and does not go to completion, leaving unreacted starting materials. What should I try?
Incomplete conversion is typically due to an insufficiently active catalyst system or suboptimal reaction conditions that fail to overcome the activation energy for challenging substrates like 2-bromopyridines.
Solutions:
-
Increase Reaction Temperature: Cautiously increasing the temperature can improve the rate of slow oxidative addition and overall conversion.[6]
-
Screen More Active Catalyst Systems: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Switch to a more active palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a specialized ligand.[7]
-
Evaluate Base Strength: The base may not be strong enough to facilitate the transmetalation step effectively.[1] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.
Troubleshooting Guide
The table below summarizes common problems and recommended solutions for optimizing the Suzuki coupling of this compound.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Catalyst inhibition by pyridine nitrogen.[2][3] 2. Inefficient oxidative addition.[2] 3. Low catalyst activity. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the Pd center.[2][6] 2. Increase reaction temperature; screen different palladium sources and ligands.[2] |
| Significant Side Products | 1. Protodeboronation: Instability of the boronic acid.[1][8] 2. Homocoupling: Presence of oxygen in the reaction.[1][3] 3. Dehalogenation: Reductive cleavage of the C-Br bond.[4] | 1. Replace the boronic acid with a more stable pinacol ester or trifluoroborate salt.[2][5] 2. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[3] 3. Optimize ligand and base selection; avoid excessively high temperatures. |
| Reaction Stalls | 1. Insufficient base strength.[1] 2. Poor solubility of reagents. 3. Catalyst deactivation over time. | 1. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[6] 2. Test different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[9] 3. Use a more robust ligand that stabilizes the catalyst. |
Visualized Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic ester coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized water
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane:water solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 90-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 3-(Benzyloxy)-2-bromopyridine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 3-(benzyloxy)-2-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions encountered are hydrodehalogenation and debenzylation. Hydrodehalogenation results in the formation of 3-(benzyloxy)pyridine, while debenzylation yields 2-amino-3-hydroxypyridine. In some cases, a combination of both side reactions can lead to the formation of 3-hydroxypyridine. Catalyst decomposition, often observed as the formation of palladium black, is another common issue that can lead to low yields.[1][2]
Q2: My reaction is producing a significant amount of the hydrodehalogenated product, 3-(benzyloxy)pyridine. What are the likely causes and how can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.[2] It can be promoted by several factors, including the choice of ligand, base, and the presence of moisture. The mechanism often involves the formation of a palladium-hydride species which can then reductively cleave the carbon-bromine bond. To minimize hydrodehalogenation, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.
-
Base Selection: Use a non-coordinating, strong base like sodium tert-butoxide (NaOtBu). Weaker bases or those with coordinating anions can sometimes favor side reactions.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Moisture can be a source of protons for the hydrodehalogenation process.
Q3: I am observing the debenzylated product, 2-amino-3-hydroxypyridine, in my reaction mixture. What conditions favor this side reaction?
A3: While less common than hydrodehalogenation, debenzylation can occur under palladium catalysis. The benzyloxy group can be cleaved through various mechanisms, though it is more typically associated with hydrogenolysis conditions (i.e., in the presence of a hydrogen source). However, certain palladium species and reaction conditions in the Buchwald-Hartwig amination might facilitate this cleavage. To mitigate debenzylation:
-
Temperature Control: Avoid excessively high temperatures. While heating is often necessary, prolonged exposure to high temperatures can promote side reactions. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (typically 80-110 °C).[3]
-
Catalyst System: The choice of palladium precursor and ligand can influence the stability of the benzyloxy group. Screening different catalyst systems may be necessary.
Q4: My reaction has stalled, and I see a black precipitate. What does this indicate and what can I do?
A4: The formation of a black precipitate is indicative of palladium black, which means the palladium catalyst has agglomerated and precipitated out of the catalytic cycle, leading to catalyst deactivation.[1] This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.[1]
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. A ligand that is not robust enough under the reaction conditions can lead to catalyst decomposition.
-
Oxygen: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere.
To address this, you can try lowering the reaction temperature, screening more robust ligands, and ensuring rigorous exclusion of air from your reaction setup.
Troubleshooting Guides
Problem: Low Yield of the Desired Product
This is a general issue that can be caused by a variety of factors. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low yield in the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table provides a summary of potential outcomes based on hypothetical reaction conditions to illustrate the effect of different parameters on product distribution.
| Entry | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Debenzylation (%) |
| 1 | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | 30 | 50 | 20 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 85 | 10 | 5 |
| 3 | RuPhos | NaOtBu | Dioxane | 90 | 90 | 5 | 5 |
| 4 | BrettPhos | K₃PO₄ | Toluene | 110 | 75 | 15 | 10 |
Note: This data is illustrative and actual results may vary depending on the specific amine and reaction setup.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination reaction. Optimization of ligand, base, solvent, and temperature may be required for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.5-2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 equivalent) to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Optimizing palladium catalyst and ligand for 3-(Benzyloxy)-2-bromopyridine cross-coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with the cross-coupling of 3-(benzyloxy)-2-bromopyridine. The guidance addresses common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with 2-bromopyridine substrates often challenging?
A1: The primary challenge arises from the pyridine nitrogen atom. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, forming inactive or less active catalytic species.[1][2] This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to low conversion or reaction failure.[2][3] The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination and protect the palladium center's activity.[1][2]
Q2: My cross-coupling reaction with this compound has failed or resulted in a very low yield. What are the first things I should check?
A2: When a reaction performs poorly, it is crucial to systematically verify the foundational parameters before attempting significant modifications.
-
Reagent Quality and Integrity: Ensure all reagents are pure and stable. Boronic acids, for instance, are susceptible to degradation.[3] Phosphine ligands are prone to oxidation and should be handled under an inert atmosphere.[4] Use fresh, high-purity catalyst, ligands, and base.
-
Solvent and Atmosphere: Solvents must be anhydrous and rigorously degassed.[3][4] Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands, so maintaining a strict inert (argon or nitrogen) atmosphere is critical.[3][4]
-
Reaction Temperature: Many coupling reactions require heat to proceed efficiently, but excessive temperatures can cause catalyst decomposition.[3]
Q3: I am observing significant homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). What causes this and how can I prevent it?
A3: Homocoupling is a common side reaction. In Suzuki reactions, it is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[3] Thoroughly degassing the reaction mixture is the most effective preventative measure.[3] In Sonogashira couplings, the copper(I) co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[1] Running the reaction under strictly anaerobic conditions or using a "copper-free" protocol can eliminate this side reaction.[1]
Troubleshooting Guides and Optimization
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.
Troubleshooting Common Issues
-
Q: My reaction shows low or no conversion. What specific parameters should I adjust?
-
A: Catalyst System: For electron-rich pyridine substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[1] Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[5] Pre-formed palladium precatalysts can also offer higher activity.
-
A: Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For challenging couplings, a stronger base like K₃PO₄ is often more effective.[2] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[1]
-
A: Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used.[1] The ratio may need optimization to ensure all reaction components are fully dissolved.[1]
-
-
Q: I am seeing byproducts from protodeboronation of my boronic acid. How can I minimize this?
-
A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction.[4] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] Using anhydrous reaction conditions or milder bases like KF can also be beneficial.[4]
-
Illustrative Suzuki-Miyaura Reaction Conditions for 2-Bromopyridine Analogues (Note: These are starting points and require optimization for this compound.)
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 95% EtOH | Reflux | Moderate to Excellent |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85-95 | Good |
| Heteroarylboronic ester | P1-L5 (PCy₃) (2.1) | - | K₃PO₄ (2) | THF/H₂O (5:1) | 110 | Moderate |
| Aryltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | Good to Excellent |
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between this compound and a primary or secondary amine.
Troubleshooting Common Issues
-
Q: My C-N coupling yield is low. Which factors are most critical for this reaction?
-
A: Ligand Choice: The ligand is paramount for a successful Buchwald-Hartwig amination. For challenging substrates like 2-bromopyridines, bulky, electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos are often required.[6] These ligands facilitate the reductive elimination step and prevent catalyst inhibition.[6]
-
A: Base Strength: This reaction typically requires a strong base to deprotonate the amine.[7] Common choices include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).[1][6] Weaker bases are generally insufficient.
-
A: Amine Nucleophilicity: The nature of the amine coupling partner is important. Cyclic secondary amines (e.g., morpholine) and primary amines are often effective nucleophiles.[6] Very bulky or electron-deficient amines can be more challenging.
-
Illustrative Buchwald-Hartwig Reaction Conditions for 2-Bromopyridine Analogues (Note: These are starting points and require optimization for this compound.)
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 83 |
| Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 78 |
| Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | Good |
| Secondary Amine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | High |
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting Common Issues
-
Q: My Sonogashira reaction is not working. What are the key components to check?
-
A: Dual Catalyst System: A standard Sonogashira reaction requires both a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[3] Ensure both catalysts are fresh and active.
-
A: Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the alkyne and act as a solvent.[2] The base must be anhydrous.
-
A: Anaerobic Conditions: As mentioned, oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1] It is critical to ensure the reaction is run under strictly anaerobic conditions.[3]
-
Illustrative Sonogashira Reaction Conditions for Bromo-Aromatics (Note: These are starting points and require optimization for this compound.)
| Alkyne Partner | Pd Source (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 65 | Good |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 65 | Good |
| Terminal Alkyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3) | DMF | 80 | High |
| Terminal Alkyne | Pd(OAc)₂ (1) | PPh₃ (2) | Cs₂CO₃ (2) | Acetonitrile | 80 | Good |
Experimental Protocols
General Protocol for a Microscale Cross-Coupling Reaction Screen
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium source (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv; amine, 1.2 equiv; or alkyne, 1.2 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 0.1 M concentration) via syringe. If required, add degassed water.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Logic
Caption: General experimental workflow for cross-coupling reaction optimization.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Preventing debenzylation during coupling reactions of 3-(Benzyloxy)-2-bromopyridine
Welcome to the technical support center for researchers utilizing 3-(benzyloxy)-2-bromopyridine in synthetic chemistry. This resource provides targeted troubleshooting guides and frequently asked questions to address the common challenge of premature debenzylation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is causing the debenzylation of my this compound during a palladium-catalyzed coupling reaction?
A1: Debenzylation in these reactions is typically an undesired side reaction that cleaves the benzyl ether to yield 3-hydroxypyridine. This can be caused by several factors inherent to palladium-catalyzed processes. The primary mechanisms include hydrogenolysis, where a palladium hydride species (Pd-H), formed in situ, reductively cleaves the C-O bond of the benzyl ether. Acid- or base-mediated cleavage can also occur, particularly under harsh reaction conditions.
Q2: Are certain types of coupling reactions more likely to cause debenzylation?
A2: While possible in many palladium-catalyzed reactions, conditions that can generate palladium hydride species or require high temperatures increase the risk of debenzylation. For instance, reactions that use certain bases, solvents, or additives that can decompose to form hydrogen donors are particularly susceptible. Suzuki, Buchwald-Hartwig, and Sonogashira couplings can all exhibit this side reaction if not properly optimized.[1][2][3]
Q3: What are the key reaction parameters I should focus on to minimize this side reaction?
A3: The most critical parameters to control are temperature, the choice of base, and the selection of the palladium catalyst and ligand system.[4][5][6] Lowering the reaction temperature can significantly reduce the rate of the debenzylation side reaction.[5] The base and ligand choice can influence the stability of the catalyst and the prevalence of side reactions.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of 3-hydroxypyridine and other debenzylated byproducts.
Here are several strategies to troubleshoot and mitigate this issue, starting with the simplest adjustments.
Solution 1: Optimize Reaction Temperature and Time
Elevated temperatures often accelerate the rate of debenzylation more than the desired coupling.[5]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may require a longer reaction time, it frequently improves the ratio of desired product to the debenzylated byproduct.[5][7] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which can also contribute to product degradation.
Solution 2: Screen Alternative Bases
The choice and strength of the base can be critical. Stronger bases or those prone to decomposition can sometimes exacerbate side reactions.
-
Recommendation: Screen a panel of bases. If you are using a strong base like NaOtBu or K₃PO₄, consider switching to a milder inorganic base such as Cs₂CO₃, K₂CO₃, or CsF.[5] The solubility and reactivity of the base can have a profound impact on the catalytic cycle.
Solution 3: Modify the Catalyst System (Palladium Source and Ligand)
The ligand bound to the palladium center dictates the catalyst's reactivity and stability. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step, which can outcompete the pathways leading to debenzylation.[4]
-
Recommendation:
-
For Suzuki reactions, consider ligands like SPhos, XPhos, or RuPhos.
-
For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands (e.g., those from the Buchwald group) or N-heterocyclic carbene (NHC) ligands can be effective.[1][6]
-
Ensure your palladium precatalyst is of high quality and appropriate for the chosen ligand.
-
Solution 4: Consider Alternative Protecting Groups
If debenzylation remains a persistent issue despite optimization, the benzyl group may not be suitable for your specific transformation.
-
Recommendation: Replace the benzyl ether with a more robust protecting group that is stable under palladium-catalyzed coupling conditions. Good alternatives include:
-
Silyl ethers (e.g., TBDMS, TIPS): Generally stable to these conditions and can be removed with fluoride sources.
-
p-Methoxybenzyl (PMB) ether: Can sometimes offer different stability and can be removed oxidatively with DDQ or CAN.[8]
-
Methyl ether: Very stable, but requires harsh conditions (e.g., BBr₃) for cleavage, which may not be compatible with other functional groups.
-
Data Presentation
The following table summarizes the influence of various reaction parameters on the outcome of coupling reactions, providing a framework for optimization. The values are representative and aim to illustrate trends.
Table 1: Influence of Reaction Parameters on Debenzylation in Cross-Coupling Reactions
| Coupling Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Desired Product Yield (%) | Debenzylation (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 45 | 40 |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 85 | <5 |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 60 | 30 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 85 | 90 | <10 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 70 | 25 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | CH₃CN | 80 | 88 | <10 |
Visualizations
Caption: The desired cross-coupling reaction versus the undesired debenzylation side reaction.
Caption: A step-by-step workflow for troubleshooting unwanted debenzylation.
Caption: A simplified diagram showing how Pd-H species can lead to debenzylation.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is optimized to minimize debenzylation by using a modern catalyst system and moderate temperature.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).
-
Catalyst Preparation: In a separate small vial, weigh Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Add a small amount of anhydrous 1,4-dioxane to dissolve the catalyst and ligand, and stir for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v) to the reaction flask. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Avoid prolonged heating after the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-(benzyloxy)-2-phenylpyridine.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
Troubleshooting poor reactivity of 3-(Benzyloxy)-2-bromopyridine in C-N bond formation
Welcome to the technical support center for troubleshooting C-N bond formation reactions involving 3-(benzyloxy)-2-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction outcomes. The inherent steric hindrance and electronic properties of this compound can lead to poor reactivity in palladium-catalyzed amination reactions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your C-N coupling reactions.
Troubleshooting Guide
Poor or no reactivity of this compound in C-N bond formation is a frequent issue. The following guide, presented in a question-and-answer format, addresses specific problems you may encounter.
Question 1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
Answer:
Low yields in the amination of this compound are often due to a combination of factors stemming from its specific structure:
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with 2-halopyridine substrates.
-
Steric Hindrance: The bulky benzyloxy group at the 3-position significantly hinders the approach of the amine and the coordination of the palladium catalyst to the bromine-bearing carbon.
-
Suboptimal Ligand Choice: The ligand is crucial for both stabilizing the palladium catalyst and facilitating the reaction. For sterically hindered substrates like this compound, a bulky, electron-rich ligand is essential to promote oxidative addition and reductive elimination while preventing catalyst deactivation.
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong or sterically hindered base might not be effective in the crowded steric environment around the reaction center.
-
Inadequate Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may not overcome the activation energy barrier, while excessive temperatures can lead to catalyst decomposition.
Question 2: What are the signs of catalyst decomposition, and how can I prevent it?
Answer:
A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has crashed out of the catalytic cycle and is no longer active.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely the catalyst has not been activated.[1]
-
Reaction Stalls: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that then ceases, the catalyst may have decomposed or been poisoned.[1]
To prevent catalyst decomposition:
-
Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Temperature: While heating is often necessary, prolonged exposure to high temperatures (>120 °C) can cause catalyst decomposition.[1] It is often better to use a lower temperature (e.g., 80-100 °C) for a longer duration.
-
Use High-Purity Reagents: Impurities in solvents, starting materials, or the base can poison the catalyst. Use freshly purified solvents and high-purity reagents.
Question 3: How do I choose the right ligand for coupling with this compound?
Answer:
The key is to use sterically hindered and electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which helps to prevent the pyridine nitrogen from binding and deactivating the catalyst. They also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
For a sterically demanding substrate like this compound, ligands from the Buchwald biarylphosphine family are often a good choice.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst and ligand combination to start with for the amination of this compound?
A1: A good starting point is to use a pre-catalyst like XPhos Pd G3 or to combine a palladium source such as Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or RuPhos. These have shown success in the amination of other sterically hindered and electron-rich 2-bromopyridines.
Q2: Which base is most suitable for this reaction?
A2: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is often effective. However, if your substrates are base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened. For particularly challenging couplings, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.
Q3: What are the recommended solvents?
A3: Anhydrous, degassed toluene or 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations. If solubility is an issue, a more polar solvent like N,N-dimethylformamide (DMF) can be considered, but be aware that it can sometimes coordinate to the palladium catalyst and inhibit the reaction.
Q4: Can I use a primary amine with this compound?
A4: Yes, but it can be more challenging than with secondary amines due to the potential for N,N-diarylation and other side reactions. The use of specialized ligands like BrettPhos, in combination with a strong base like LiHMDS, has been shown to be effective for the coupling of primary amines.
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
A5: If your reaction is slow, consider the following:
-
Increase the reaction temperature in 10-20 °C increments, but do not exceed 120 °C to avoid catalyst decomposition.
-
Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Ensure your reagents and solvents are pure and anhydrous.
-
Switch to a more active ligand system (see the ligand selection guide below).
Data Presentation
The following tables summarize typical starting conditions for the Buchwald-Hartwig amination of a structurally similar substrate, 2-bromo-3-methoxypyridine, which can serve as a good starting point for optimizing the reaction of this compound.
Table 1: Recommended Starting Conditions for C-N Coupling of 2-Bromo-3-methoxypyridine
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, RuPhos, or Xantphos | 1.1 - 2.2 equivalents relative to Pd |
| Base | NaOtBu | 1.4 - 2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed |
| Temperature | 100-110 °C | Monitor for catalyst decomposition |
| Amine | 1.1 - 1.5 equivalents | Volatile amines may require a sealed tube |
Data extrapolated from protocols for 2-bromo-3-methoxypyridine.[2][3]
Table 2: Ligand Selection Guide for Challenging Aminations of 2-Bromopyridines
| Ligand | Ligand Class | Recommended for |
| XPhos | Biaryl Monophosphine | General purpose, good for a wide range of amines. |
| RuPhos | Biaryl Monophosphine | Effective for sterically hindered amines and amides.[1] |
| BrettPhos | Biaryl Monophosphine | Particularly effective for primary amines. |
| Xantphos | Bidentate | Can be effective, particularly with weaker bases.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the secondary amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube via syringe.
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-(benzyloxy)pyridin-2-amine.
Visualizations
Troubleshooting Workflow for Poor Reactivity
Caption: A step-by-step workflow for troubleshooting poor C-N bond formation.
Key Factors Influencing Reactivity
Caption: Interplay of key factors in the Buchwald-Hartwig amination.
References
Technical Support Center: Managing Catalyst Deactivation in Reactions with 3-(Benzyloxy)-2-bromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)-2-bromopyridine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving this substrate. The unique electronic and steric properties of this compound can present specific hurdles in achieving high-yielding and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the transition metal center (commonly palladium) of the catalyst, leading to the formation of stable, inactive complexes. This process, often referred to as catalyst poisoning, effectively removes the active catalyst from the reaction cycle. The presence of the electron-donating benzyloxy group at the 3-position can further influence the electron density of the pyridine nitrogen, potentially exacerbating this issue.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Several signs can indicate that your catalyst is deactivating:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Formation of a black precipitate: This is often palladium black, an inactive, agglomerated form of the palladium catalyst.[1]
-
Low or inconsistent yields: Difficulty in achieving the desired product yield, with significant batch-to-batch variability.
-
Formation of byproducts: Increased formation of side products such as homocoupled starting materials or dehalogenated pyridine.
Q3: How does the benzyloxy group at the 3-position affect the reaction?
A3: The benzyloxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the nitrogen atom a stronger Lewis base, potentially increasing its tendency to poison the palladium catalyst. However, its steric bulk might also play a role in the stability of the catalytic complexes formed.
Q4: Can I reuse my palladium catalyst after a reaction with this compound?
A4: Reusability depends on the nature of the deactivation. If the catalyst has been poisoned by the pyridine substrate, regeneration might be possible through specific washing and reduction procedures. However, if significant agglomeration into palladium black has occurred, regeneration is often difficult and inefficient.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center from coordination by the pyridine nitrogen.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may compensate for partial deactivation. |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully raise the temperature in 10-20 °C increments, while monitoring for potential decomposition. 2. Ligand Choice: More electron-rich ligands can facilitate the oxidative addition step. |
| Poor Reagent Quality | 1. Check Purity: Ensure the purity of this compound and the coupling partner. Impurities can act as catalyst poisons. 2. Fresh Reagents: Use freshly prepared or purchased reagents, especially for organoboron compounds which can degrade upon storage. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner (e.g., boronic acid) | Presence of Oxygen: Oxygen can promote the oxidative coupling of two molecules of the coupling partner. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] 2. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid side reactions during the in-situ reduction of Pd(II) pre-catalysts.[1] |
| Dehalogenation of this compound | Undesired Reductive Pathway | 1. Optimize Ligand and Base: The choice of ligand and base can influence the competition between reductive elimination (product formation) and dehalogenation. A screening of different bases may be necessary. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. |
| Protodeboronation (in Suzuki Coupling) | Reaction with Protic Species: The boronic acid is replaced by a hydrogen atom from water or other protic sources. | 1. Anhydrous Conditions: Use dry solvents and reagents. 2. Non-Aqueous Base: Consider using a non-aqueous base like K₃PO₄ in an anhydrous solvent. 3. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[3] |
Data Presentation
The following tables provide starting points for reaction conditions based on literature for similar 2-bromopyridine substrates. Optimization for this compound is highly recommended.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives [4]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |
Table 2: Representative Conditions for Heck Coupling of 2-Bromopyridine Derivatives [5]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2-3) | DMF | 80-140 | 4-24 | Moderate to Good |
| Pd(OAc)₂ (2-5) | P(o-tolyl)₃ (4-10) | K₂CO₃ (2-3) | MeCN | 80-120 | 6-18 | Moderate to Good |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines [6]
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration from a Reaction with a Pyridine Derivative (Adapted from a patent for Pd/C)
This protocol is adapted from a procedure for regenerating Pd/C catalysts used in reactions with 2-chloropyridine and may require modification for other palladium sources.
-
Washing: After the reaction, filter the catalyst. Wash the recovered catalyst multiple times with deionized water, followed by centrifugation or filtration after each wash.
-
Solvent Wash: Wash the water-washed catalyst with methanol several times, again separating the catalyst after each wash.
-
Reduction: The washed catalyst is then treated with a reducing agent (e.g., formaldehyde or hydrazine) in a suitable solvent to reduce any oxidized palladium species back to Pd(0).
-
Final Washes: After the reduction step, wash the catalyst again with methanol and then with deionized water to remove any residual reagents.
-
Drying: Dry the regenerated catalyst under vacuum before reuse. The activity of the regenerated catalyst should be tested on a small scale before being used in a large-scale reaction.
Mandatory Visualization
Caption: Primary pathways for catalyst deactivation in cross-coupling reactions.
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Improving solubility of 3-(Benzyloxy)-2-bromopyridine in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-(benzyloxy)-2-bromopyridine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving or is only partially soluble in my reaction solvent. What are the initial troubleshooting steps?
A: Poor solubility is a common issue that can impede reaction kinetics and lead to lower yields. The first step is a visual confirmation of undissolved solid in the reaction mixture. Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to have better solubility in polar aprotic solvents. If you are using a nonpolar solvent, this is a likely cause of the issue.
Q2: Which organic solvents are recommended for dissolving this compound?
A: While specific quantitative solubility data is not extensively published, based on its structure, the following solvents are recommended for initial screening:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), and 1,4-Dioxane.
-
Aromatic Solvents: Toluene and Xylene, particularly at elevated temperatures.
-
Ethereal Solvents: Diethyl ether may show some solubility, but is generally less effective for more polar compounds.
A systematic solvent screening is the most effective method to identify the optimal solvent for your specific reaction conditions.
Q3: How does temperature affect the solubility of this compound?
A: For most solid organic compounds, solubility increases with temperature.[1][2] Heating the reaction mixture is a common and effective strategy to dissolve this compound.[3] However, it is crucial to consider the thermal stability of all reactants, reagents, and the catalyst to avoid degradation at elevated temperatures.[3] Many reactions, such as Suzuki couplings, are routinely performed at temperatures between 80-110 °C, which often aids in substrate solubility.[3]
Q4: Can a co-solvent system improve the solubility of this compound?
A: Yes, using a co-solvent is a highly effective technique to enhance solubility.[4][5] A small amount of a polar aprotic solvent in which the compound is highly soluble, such as DMF or DMSO, can be added to a less polar primary solvent to increase the overall solvating power of the medium.[6] For reactions that are biphasic, such as Suzuki couplings which often use water to dissolve the inorganic base, the choice of the organic co-solvent is critical for ensuring that all reactants can interact.[3]
Q5: My this compound dissolves initially but precipitates out as the reaction progresses. What could be the cause?
A: This can occur for several reasons:
-
Change in the reaction medium: The consumption of reactants and the formation of products can alter the polarity of the solvent mixture, leading to the precipitation of the starting material.
-
Product Insolubility: The product of the reaction may be insoluble in the chosen solvent system and is precipitating as it forms.
-
Complex Formation: The starting material could be forming an insoluble complex with another reagent or a metal catalyst.
Monitoring the reaction by TLC or LC-MS can help determine if the precipitate is the starting material or the product.
Troubleshooting Guides
Issue: Poor Solubility of this compound at Room Temperature
dot
Caption: Troubleshooting workflow for initial solubility issues.
Issue: Solubility Remains Poor Even After Initial Solvent Screening
dot
Caption: Advanced troubleshooting for persistent solubility problems.
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) - Illustrative | Observations |
| Polar Aprotic | Dimethylformamide (DMF) | 25 | > 100 | Fully Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Fully Soluble | |
| 1,4-Dioxane | 25 | ~ 50 | Soluble | |
| Tetrahydrofuran (THF) | 25 | ~ 30 | Moderately Soluble | |
| Acetonitrile (ACN) | 25 | ~ 15 | Sparingly Soluble | |
| Aromatic | Toluene | 25 | < 5 | Poorly Soluble |
| Toluene | 80 | ~ 40 | Soluble with heating | |
| Ethereal | Diethyl Ether | 25 | < 5 | Poorly Soluble |
| Halogenated | Dichloromethane (DCM) | 25 | ~ 20 | Moderately Soluble |
| Protic | Ethanol | 25 | < 10 | Sparingly Soluble |
| Water | 25 | < 0.1 | Insoluble |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To determine the qualitative solubility of this compound in a range of common organic solvents at room temperature.
Materials:
-
This compound
-
Small vials or test tubes
-
Vortex mixer
-
Selection of solvents (e.g., DMF, DMSO, Dioxane, THF, Toluene, Acetonitrile, Dichloromethane, Ethanol)
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If the solid has completely dissolved, record the compound as "soluble" in that solvent at approximately 20 mg/mL.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.
-
If the solid is now dissolved, record it as "moderately soluble" (~10 mg/mL). If it is still not fully dissolved, record it as "sparingly soluble" or "insoluble".
-
Repeat this process for each solvent to be tested.
Protocol 2: Improving Solubility with a Co-solvent System
Objective: To identify an effective co-solvent to dissolve this compound in a primary reaction solvent where it has poor solubility.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, Dioxane)
-
Potential co-solvents (e.g., DMF, DMSO, NMP)
-
Vials and vortex mixer
Procedure:
-
Add a known amount of this compound to a vial to achieve the target reaction concentration in the primary solvent.
-
Add the primary reaction solvent and confirm insolubility by vortexing.
-
Prepare stock solutions of potential co-solvents in the primary solvent at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add the co-solvent mixtures stepwise to the vial containing the reactant, vortexing after each addition, until the solid dissolves completely.
-
Record the minimum concentration of the co-solvent required for complete dissolution.
-
When setting up the bulk reaction, prepare the solvent mixture with the determined effective concentration of the co-solvent and ensure the this compound is fully dissolved before adding other reagents.
dot
Caption: Experimental workflow for co-solvent selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
Minimizing homocoupling of boronic acids with 3-(Benzyloxy)-2-bromopyridine
Topic: Minimizing Homocoupling of Boronic Acids with 3-(Benzyloxy)-2-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with this compound.
Troubleshooting Guide
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
| Issue | Potential Cause | Recommended Solution |
| High Levels of Homocoupling Product Detected | 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3] | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or utilizing freeze-pump-thaw cycles.[1] b. Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and reaction duration.[2] |
| 2. Pd(II) Precatalyst: The use of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homocoupling at the beginning of the reaction during the in-situ reduction to Pd(0). | a. Use a Pd(0) Source: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. b. Add a Reducing Agent: If using a Pd(II) source is necessary, consider the addition of a mild reducing agent to facilitate its reduction to the active Pd(0) state.[2] | |
| 3. Inappropriate Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. | a. Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can promote the reductive elimination of the cross-coupled product, thereby outcompeting the homocoupling pathway. | |
| 4. Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction kinetics and can influence the extent of side reactions.[4][5][6] | a. Screen Bases: The optimal base is often substrate-dependent. For pyridyl substrates, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][5][6] b. Solvent Selection: Aprotic solvents like 1,4-dioxane, toluene, or THF are generally effective in minimizing homocoupling. The addition of a controlled amount of water can be beneficial for dissolving the base but excessive water should be avoided. | |
| 5. High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. | a. Slow Addition: Add the boronic acid solution to the reaction mixture slowly over a period of time using a syringe pump. This keeps the concentration of the boronic acid low at any given moment. | |
| Low Yield of Desired Product with Unreacted Starting Material | 1. Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the nitrogen of the this compound can coordinate to the palladium center, leading to catalyst deactivation. | a. Ligand Selection: Use bulky, electron-rich phosphine ligands that can shield the palladium center and prevent coordination with the pyridine nitrogen. b. Higher Catalyst Loading: In some cases, a modest increase in the catalyst loading may be necessary to overcome inhibition. |
| 2. Poor Transmetalation: The transmetalation step can be slow, particularly with electron-deficient or sterically hindered boronic acids. | a. Optimize Base and Solvent: Ensure the chosen base is sufficiently strong and soluble in the reaction medium to facilitate the formation of the reactive boronate species. b. Consider Boronate Esters: In some cases, using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can lead to improved results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to boronic acid homocoupling in Suzuki reactions?
A1: There are two primary pathways for boronic acid homocoupling. The first is an oxygen-mediated process where dissolved oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then react with two molecules of the boronic acid to form the homocoupled product.[1][3][7] The second mechanism involves the direct reaction of a Pd(II) precatalyst with the boronic acid, which is particularly relevant at the onset of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of base influence the level of homocoupling?
A2: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6] The choice of base can affect the rate of this step and the overall reaction kinetics. An unsuitable base can lead to a sluggish reaction, allowing more time for side reactions like homocoupling to occur. The optimal base is dependent on the specific substrates and reaction conditions, and screening of different bases is often recommended to maximize the yield of the desired product.[4][5][6]
Q3: Are there any specific considerations for Suzuki couplings involving a pyridine substrate like this compound?
A3: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is often referred to as the "pyridyl problem". To mitigate this, the use of bulky and electron-rich phosphine ligands is highly recommended. These ligands can help to stabilize the active palladium species and sterically hinder the coordination of the pyridine nitrogen.
Q4: Can the slow addition of the boronic acid really make a significant difference in reducing homocoupling?
A4: Yes, the slow addition of the boronic acid is a very effective procedural modification to minimize homocoupling. By adding the boronic acid solution gradually over time, its instantaneous concentration in the reaction mixture is kept low. This disfavors the bimolecular homocoupling reaction, which is dependent on the concentration of the boronic acid, while allowing the desired cross-coupling reaction to proceed efficiently.
Q5: Is it better to use a Pd(0) or a Pd(II) catalyst to avoid homocoupling?
A5: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred to minimize homocoupling that can occur during the in-situ reduction of a Pd(II) source. If a Pd(II) catalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, ensuring efficient reduction to the active Pd(0) species at the start of the reaction is crucial. This can be facilitated by the addition of a mild reducing agent or by the phosphine ligand itself.
Data Presentation
Table 1: General Effect of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Low Homocoupling | Rationale |
| Atmosphere | Strict Inert Atmosphere (Argon or Nitrogen) | Minimizes oxygen-mediated oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1][2][3] |
| Palladium Source | Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts. |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Accelerates the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway. |
| Solvent | Aprotic Solvents (e.g., 1,4-Dioxane, Toluene, THF) | Generally provide a good balance of solubility and reactivity while disfavoring homocoupling. |
| Base | Optimal for Substrate (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Efficiently promotes the desired transmetalation step, reducing the reaction time for side reactions to occur.[4][5][6] |
| Boronic Acid Addition | Slow Addition (Syringe Pump) | Maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula or syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium catalyst and ligand (if used) to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow Addition of Boronic Acid
-
Follow steps 1-4 of Protocol 1, but initially add only the this compound and the base to the reaction flask.
-
Dissolve the arylboronic acid in a minimum amount of the degassed solvent in a separate, dry flask under an inert atmosphere.
-
After adding the catalyst to the main reaction flask and reaching the desired reaction temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.
-
Proceed with steps 6-8 of Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions of 3-(Benzyloxy)-2-bromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving 3-(benzyloxy)-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky benzyloxy group at the 3-position can impede the approach of coupling partners and ligands to the palladium catalyst at the 2-position. This can hinder crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields and slow reaction rates. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Q2: What are the most common issues encountered when using this compound in Suzuki couplings?
A2: The most frequent issues are low to no product yield and the formation of homocoupled byproducts. These problems are often due to inefficient transmetalation or reductive elimination steps caused by the steric bulk of the benzyloxy group. The choice of palladium catalyst, ligand, and base is critical to overcome these hurdles.
Q3: In Buchwald-Hartwig amination, what factors are crucial for success with this substrate?
A3: For the Buchwald-Hartwig amination of this compound, the selection of a suitable bulky and electron-rich phosphine ligand is paramount. These ligands promote the formation of a reactive palladium-amido complex and facilitate the final reductive elimination step. The choice of base is also critical; a strong, non-nucleophilic base is generally required.
Q4: Can I perform a Sonogashira coupling with this compound, and what are the expected difficulties?
A4: Yes, Sonogashira coupling is feasible. However, challenges similar to other cross-coupling reactions can be expected, primarily related to steric hindrance. This can lead to slower reaction rates and may require higher catalyst loadings or more forcing conditions (e.g., higher temperatures). The choice of copper source and amine base can also significantly influence the reaction outcome.
Q5: Is direct lithiation and subsequent borylation a viable strategy for functionalizing this compound?
A5: Direct lithiation at the 2-position via halogen-metal exchange is a common and effective strategy. The benzyloxy group can act as a directing group in some cases, but with a bromine at the 2-position, halogen-metal exchange is the predominant pathway. The key to success is using a strong alkyllithium base at low temperatures to prevent side reactions. Subsequent trapping with a boronic ester yields the corresponding boronate, which can then be used in Suzuki couplings.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Oxidative Addition | Use a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0). |
| Steric Hindrance from Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to promote catalyst activity. |
| Poor Transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate complex. In some cases, aqueous base solutions can be beneficial. |
| Slow Reductive Elimination | Higher reaction temperatures may be required, but monitor for decomposition. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid and ensure anhydrous reaction conditions if not using aqueous base. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium. Using bulky ligands can mitigate this. |
| Unsuitable Ligand | Use bulky, electron-rich biarylphosphine ligands like BrettPhos for primary amines and RuPhos for secondary amines.[1][2] |
| Incorrect Base | A strong, non-nucleophilic base such as NaOtBu or LHMDS is often required.[1][2] |
| Low Reaction Temperature | These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3] |
Sonogashira Coupling
Issue: Low yield and/or significant homocoupling of the alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Palladium Catalyst | Ensure a reliable Pd(0) source is generated in situ or use a pre-formed catalyst. |
| Copper(I) Source Issues | Use freshly opened or purified CuI. The presence of a copper co-catalyst is crucial.[4] |
| Base Selection | A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and sometimes as a solvent.[4][5] |
| Oxygen Contamination | Rigorously degas all solvents and reagents to prevent oxidative homocoupling of the alkyne. |
| Low Reaction Temperature | For aryl bromides, higher temperatures (e.g., 80-100 °C) are often necessary.[5][6] |
Lithiation and Borylation
Issue: Low yield of the boronic ester after quenching with the electrophile.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Halogen-Metal Exchange | Ensure the use of a sufficiently strong alkyllithium reagent (e.g., n-BuLi or s-BuLi) and maintain a very low temperature (-78 °C) during the lithiation. |
| Decomposition of the Aryllithium | Keep the reaction at a low temperature until the electrophile is added. |
| Moisture in the Reaction | Use rigorously dried solvents and glassware, and maintain an inert atmosphere (argon or nitrogen). |
| Inefficient Trapping | Add the boronic ester (e.g., triisopropyl borate) slowly at low temperature and allow the reaction to warm gradually. |
Quantitative Data Summary
The following tables provide representative reaction conditions for analogous systems, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | BI-DIME (2) | K₃PO₄ | Toluene | 110 | 85[7] |
| 2 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 3 | 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | 80 | 95[8] |
Table 2: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (6) | LiHMDS | THF | 65 | 83[1] |
| 2 | Aniline | Pd₂(dba)₃ (5) | BrettPhos (12) | LiHMDS | THF | 65 | 71[1] |
| 3 | Piperidine | RuPhos Precatalyst (5) | - | LiHMDS | THF | 65 | 85[1] |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 98[4][5] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 90[4][5] |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 85[4][5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromopyridine
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add this compound (1 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Lithiation-Borylation
-
To an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting boronic ester can often be used in the next step without further purification, or it can be purified by chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. scirp.org [scirp.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation of 3-(Benzyloxy)-2-bromopyridine: A Comparative Guide to 1H and 13C NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a detailed comparative analysis of 3-(Benzyloxy)-2-bromopyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational methodology for the structural verification of similarly substituted pyridine derivatives.
The unambiguous characterization of synthesized molecules is a critical step in the chemical and pharmaceutical sciences. NMR spectroscopy stands as a powerful and indispensable tool for elucidating molecular structures. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a substituted pyridine that serves as a valuable building block in the synthesis of more complex molecules. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary information to confidently verify the structure of this and related compounds.
Comparative NMR Data Analysis
The structural integrity of this compound can be definitively established through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a unique fingerprint of the molecule's atomic connectivity and chemical environment.
¹H and ¹³C NMR Spectral Data Summary
The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound. This data is compiled based on established principles of NMR spectroscopy and analysis of related structures.
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-4 | 7.20-7.30 | dd | ~8.0, 4.5 | Pyridine Ring |
| H-5 | 7.05-7.15 | dd | ~8.0, 1.5 | Pyridine Ring |
| H-6 | 8.05-8.15 | dd | ~4.5, 1.5 | Pyridine Ring |
| -OCH₂- | 5.20-5.30 | s | - | Benzylic Protons |
| Phenyl-H | 7.30-7.50 | m | - | Benzyl Group |
| ¹³C NMR | δ (ppm) | Assignment |
| C-2 | ~145 | Pyridine Ring (C-Br) |
| C-3 | ~155 | Pyridine Ring (C-O) |
| C-4 | ~120 | Pyridine Ring |
| C-5 | ~125 | Pyridine Ring |
| C-6 | ~148 | Pyridine Ring |
| -OCH₂- | ~70 | Benzylic Carbon |
| Phenyl-C | 127-137 | Benzyl Group |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.
Alternative Analytical Techniques
While ¹H and ¹³C NMR are primary methods for structural confirmation, other spectroscopic techniques can provide complementary information:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound (C₁₂H₁₀BrNO), the expected molecular weight is approximately 264.12 g/mol .
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key absorptions would include C-O-C stretching for the ether linkage, C=C and C=N stretching for the pyridine ring, and C-H stretching for the aromatic and benzylic protons.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced NMR experiments can be employed to definitively assign proton and carbon signals and to establish long-range correlations within the molecule, providing an even higher level of confidence in the structural assignment.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra are provided.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
Visualizing the Analytical Workflow
The logical flow of structural analysis can be visualized to better understand the process of confirming the structure of this compound.
Figure 1. Workflow for the synthesis, purification, and structural confirmation of this compound.
This comprehensive guide provides the necessary framework for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols and utilizing the comparative data, researchers can confidently verify their synthesized materials, ensuring the integrity of their subsequent research and development endeavors.
A Comparative Guide to the Purity Assessment of 3-(Benzyloxy)-2-bromopyridine: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-(Benzyloxy)-2-bromopyridine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and supporting data, to aid in the selection of the most appropriate technique for the purity assessment of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Applicability | Ideal for non-volatile and thermally unstable compounds.[2][3] | Best suited for volatile and thermally stable compounds.[2][3] |
| Sample Preparation | Typically involves simple dissolution in a suitable solvent. | May require derivatization for non-volatile impurities. |
| Typical Stationary Phase | C18 Reverse-Phase Column.[1] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1] |
| Detection | Commonly uses a UV-Vis detector. Can be coupled with a mass spectrometer (LC-MS) for more detailed structural information.[2] | A mass spectrometer is used for detection, providing both quantitative data and structural information.[2] |
| Sensitivity | High sensitivity, with the ability to detect impurities at very low concentrations.[3] | Generally offers higher sensitivity for volatile compounds compared to HPLC-UV. |
| Resolution | Provides good resolution for a wide range of compounds. | Offers very high resolution, particularly for complex mixtures of volatile compounds.[2] |
Experimental Workflow
The general workflow for the purity assessment of this compound using either HPLC or GC-MS involves several key stages, from sample preparation to data analysis and interpretation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a robust starting point for the analysis of this compound, adapted from established methods for related bromopyridine compounds.[1][4]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase : A gradient of acetonitrile and water. For MS compatibility, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[1][4]
-
Solvent A : Water with 0.1% Formic Acid
-
Solvent B : Acetonitrile with 0.1% Formic Acid
-
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 254 nm
-
Injection Volume : 10 µL
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on general procedures for the analysis of halogenated and benzyl compounds.[5]
-
Instrumentation : A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.
-
Chromatographic Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature : 250 °C
-
Transfer Line Temperature : 280 °C
-
Injection Mode : Split (10:1)
-
Injection Volume : 1 µL
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C
-
Mass Range : 40-450 amu
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is a versatile and robust method suitable for a wide range of potential impurities, particularly those that are non-volatile or thermally labile.[2][3] GC-MS, on the other hand, offers superior resolution and sensitivity for volatile impurities and provides detailed structural information that can be invaluable for impurity identification.[2] The ultimate choice of method will depend on the specific analytical needs, the nature of the sample, and the available instrumentation. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. biomedres.us [biomedres.us]
- 4. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
A Comparative Analysis of Reactivity: 3-(Benzyloxy)-2-bromopyridine vs. 3-(Benzyloxy)-2-chloropyridine in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Among these, functionalized pyridines are of significant interest. This guide presents a detailed comparison of the reactivity of two key intermediates, 3-(Benzyloxy)-2-bromopyridine and 3-(Benzyloxy)-2-chloropyridine, in prevalent cross-coupling reactions and nucleophilic aromatic substitution. This objective analysis, supported by established chemical principles and available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
The fundamental difference in reactivity between this compound and 3-(Benzyloxy)-2-chloropyridine lies in the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more easily cleaved than the Carbon-Chlorine (C-Cl) bond, rendering this compound the more reactive substrate in palladium-catalyzed cross-coupling reactions. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and broader catalyst scope. Conversely, 3-(Benzyloxy)-2-chloropyridine is generally less expensive and more readily available, presenting a trade-off between reactivity and cost. In nucleophilic aromatic substitution (SNA r) reactions, the reactivity trend is often reversed, with the more electronegative chlorine atom making the pyridine ring more susceptible to nucleophilic attack.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the halo-pyridine to the palladium(0) catalyst. The lower bond dissociation energy of the C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol) means that this compound will undergo oxidative addition more readily than its chloro-analogue.[1]
Suzuki-Miyaura Coupling
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 3-(Benzyloxy)-2-chloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Conditions | Milder (lower temperature, shorter time) | More forcing (higher temperature, longer time) |
| Catalyst Choice | Broader range of Pd catalysts | Requires highly active Pd catalysts/ligands |
| Potential Yield | Generally high under standard conditions | Can be high, but requires optimization |
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role. This compound is expected to undergo amination under more facile conditions compared to 3-(Benzyloxy)-2-chloropyridine. The amination of aryl chlorides is known to be more challenging and often requires specialized, sterically hindered phosphine ligands to achieve good yields.[2]
Table 2: Anticipated Performance in Buchwald-Hartwig Amination
| Feature | This compound | 3-(Benzyloxy)-2-chloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Conditions | Milder | More forcing |
| Ligand Requirement | Wide range of phosphine ligands | Often requires bulky, electron-rich ligands |
| Potential Yield | Generally high | Requires careful optimization |
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of C-I > C-Br > C-Cl is well-established for this reaction. Consequently, this compound will be more reactive than 3-(Benzyloxy)-2-chloropyridine. While copper-free conditions have been developed, the classic Sonogashira reaction employs both palladium and copper(I) catalysts. For the less reactive chloro-substrate, higher catalyst loadings, higher temperatures, and longer reaction times are generally necessary to achieve satisfactory yields.
Table 3: Anticipated Performance in Sonogashira Coupling
| Feature | This compound | 3-(Benzyloxy)-2-chloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Conditions | Milder | More forcing |
| Catalyst System | Standard Pd/Cu catalysts are effective | May require more active catalysts or harsher conditions |
| Potential Byproducts | Homocoupling of the alkyne can occur | Homocoupling and starting material recovery are more likely |
Reactivity in Nucleophilic Aromatic Substitution (SNA r)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNA r). The rate-determining step in an SNA r reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. The presence of a more electronegative atom, like chlorine, enhances the electrophilicity of the carbon atom attached to the halogen, thereby accelerating the nucleophilic attack.
Therefore, 3-(Benzyloxy)-2-chloropyridine is expected to be more reactive than this compound in SNA r reactions. The pyridine nitrogen atom also activates the 2-position towards nucleophilic attack.
Table 4: Anticipated Performance in Nucleophilic Aromatic Substitution
| Feature | This compound | 3-(Benzyloxy)-2-chloropyridine |
| Relative Reactivity | Lower | Higher |
| Reaction Mechanism | Addition-Elimination (SNA r) | Addition-Elimination (SNA r) |
| Rate-Determining Step | Nucleophilic attack to form Meisenheimer complex | Nucleophilic attack to form Meisenheimer complex |
| Influence of Halogen | Less electron-withdrawing, slower attack | More electron-withdrawing, faster attack |
Diagram 3: Logical Relationship of Reactivity in Cross-Coupling vs. SNA r
Caption: Comparison of reactivity trends in different reaction types.
Experimental Protocols
While direct comparative studies for 3-(benzyloxy)-2-halopyridines are not abundant, the following generalized protocols for related 2-halopyridines can be adapted.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a 2-Halopyridine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.).
-
Add the 2-halopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
The choice between this compound and 3-(Benzyloxy)-2-chloropyridine as a synthetic intermediate is a strategic one, dictated by the specific chemical transformation intended. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the bromo-derivative offers superior reactivity, allowing for milder conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive substrate due to the greater electronegativity of chlorine. Researchers must weigh the enhanced reactivity of the bromo-compound against the often lower cost and greater availability of the chloro-analogue to select the optimal building block for their synthetic campaign.
References
A Comparative Guide to the Synthesis of 3-Substituted 2-Arylpyridines: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-substituted 2-arylpyridines is a critical task, as this structural motif is a cornerstone in a multitude of pharmacologically active compounds. This guide provides an objective comparison of prominent synthetic strategies, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.
The pyridine ring is a prevalent heterocyclic scaffold in pharmaceuticals and agrochemicals. The strategic placement of substituents on this core structure is paramount for modulating the biological activity and physicochemical properties of the resulting molecules. The 2,3-disubstituted pattern, in particular, has garnered significant attention. This guide explores a range of modern and classical synthetic methods, offering a comparative analysis of their performance.
Comparison of Key Synthetic Methodologies
The following table summarizes the performance of several key methods for the synthesis of 3-substituted 2-arylpyridines, providing a direct comparison of their reaction conditions and yields for representative substrates.
| Methodology | Reagents | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Cu/Pd-Catalyzed Decarboxylative Cross-Coupling | 3-Methylpicolinic acid, 1-Bromo-4-fluorobenzene | Cu₂O, Pd(COD)Cl₂, DavePhos | Dioxane | 120 | 18 | 94 | [1][2] |
| 3-Chloropicolinic acid, 1-Bromo-4-methoxybenzene | Cu₂O, Pd(COD)Cl₂, DavePhos | Dioxane | 120 | 18 | 85 | [1][2] | |
| Palladium-Catalyzed C-H Arylation | 3-Chloropyridine, 4-Bromoanisole | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Toluene | 110 | 24 | 75 | |
| 3-Nitropyridine, Bromobenzene | Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH | Toluene | 130 | 24 | 19 (C4), 6 (C5) | ||
| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-TSA, Ultrasonic irradiation | Aqueous (SDS, 0.1M) | RT | - | 96 | [3] |
| 4-Chlorobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | None (thermal) | Ethanol | Reflux | 5 | 88 | ||
| Photoredox-Induced Meerwein Arylation | Pyridine, 4-Fluoroaniline | Ru(bpy)₃Cl₂, t-BuONO, Blue LEDs | DMSO | RT | 12 | 82 | [4][5] |
| 3-Methylpyridine, 4-Methoxyaniline | Ru(bpy)₃Cl₂, t-BuONO, Blue LEDs | DMSO | RT | 12 | 75 | [4][5] | |
| Directed Metallation of 2-Chloropyridine | 2-Chloropyridine, N,N-Dimethylbenzamide | LDA | THF | -78 to RT | 2 | 85 | [6][7] |
| 2-Chloropyridine, Benzaldehyde | LDA | THF | -78 to RT | 2 | 78 | [6][7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids
This method provides an efficient route to 2-(hetero)arylpyridines through the coupling of 3-substituted picolinic acids with (hetero)aryl halides.[1][2]
Procedure: A mixture of the 3-substituted picolinic acid (1.0 equiv), the (hetero)aryl halide (1.2 equiv), Cu₂O (0.1 equiv), Pd(COD)Cl₂ (0.05 equiv), and 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) (0.1 equiv) is placed in a reaction vessel. Anhydrous dioxane is added, and the vessel is sealed. The reaction mixture is then stirred at 120 °C for 18 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted 2-arylpyridine.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation offers an atom-economical approach to construct the C-C bond between the pyridine and aryl rings. The regioselectivity can be influenced by directing groups or the electronic nature of the pyridine substrate.
Procedure: In a glovebox, an oven-dried vial is charged with 3-substituted pyridine (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand (e.g., P(o-tolyl)₃ or P(n-Bu)Ad₂) (0.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv). A solvent such as toluene or pivalic acid (PivOH) as an additive may also be included. The vial is sealed, removed from the glovebox, and heated to 110-130 °C for 24 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.
Hantzsch Pyridine Synthesis
This classical multi-component reaction remains a robust method for the synthesis of symmetrically substituted pyridines.[3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.
Procedure: A mixture of an aldehyde (1.0 equiv), a β-ketoester (e.g., ethyl acetoacetate) (2.0 equiv), and a nitrogen source (e.g., ammonium acetate) (1.2 equiv) in a suitable solvent (e.g., ethanol or aqueous SDS solution) is prepared. For catalyzed reactions, an acid catalyst like p-toluenesulfonic acid (p-TSA) can be added. The reaction can be promoted by conventional heating under reflux or by alternative energy sources like ultrasonic irradiation at room temperature.[3] After the formation of the dihydropyridine intermediate (monitored by TLC), an oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) is added to facilitate aromatization. The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and concentration. The final product is purified by recrystallization or column chromatography.
Photoredox-Induced Meerwein Arylation
This sustainable approach utilizes visible light and a photoredox catalyst to generate aryl radicals from readily available anilines for the C-H arylation of pyridines.[4][5]
Procedure: To a reaction vessel are added the pyridine substrate (1.0 equiv), the aniline (1.5 equiv), a photoredox catalyst such as Ru(bpy)₃Cl₂ (1-2 mol%), and a diazotizing agent like tert-butyl nitrite (t-BuONO) (2.0 equiv) in a solvent like DMSO. The vessel is sealed and the mixture is irradiated with blue LEDs at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-arylpyridine.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies discussed.
Caption: Cu/Pd-Catalyzed Decarboxylative Cross-Coupling Workflow.
Caption: Hantzsch Pyridine Synthesis Workflow.
Caption: Photoredox-Induced Meerwein Arylation Workflow.
Conclusion
The synthesis of 3-substituted 2-arylpyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
-
Cu/Pd-Catalyzed Decarboxylative Cross-Coupling is a powerful method for accessing a wide range of 2-arylpyridines with high yields, particularly when starting from readily available picolinic acids.[1][2]
-
Palladium-Catalyzed C-H Arylation represents a modern and atom-economical approach, though regioselectivity can be a challenge and may require specific directing groups or electronic biases in the substrate.
-
The Hantzsch Pyridine Synthesis is a classic, reliable, and straightforward method, especially for symmetrically substituted pyridines, and has been adapted to more environmentally friendly conditions.[3]
-
Photoredox-Induced Meerwein Arylation offers a sustainable and mild alternative, utilizing visible light and readily available anilines as aryl sources.[4][5]
This guide provides a foundational understanding of these key synthetic strategies. Researchers are encouraged to consult the primary literature for more in-depth information and to explore the full scope and limitations of each method in the context of their specific synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 3-Benzyloxypyridine Derivatives
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. The 3-benzyloxypyridine scaffold is a common motif in various biologically active molecules, making its synthesis a critical step in many research endeavors. This guide provides an objective comparison of the primary synthetic routes to 3-benzyloxypyridine derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthetic Routes
The synthesis of 3-benzyloxypyridine and its derivatives is most commonly achieved through three principal methods: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig O-arylation. Each route offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.
| Synthetic Route | General Reaction | Typical Yield | Key Reagents & Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | 3-Hydroxypyridine + Benzyl Halide | 80-95% | Strong base (NaH, KOH), Aprotic solvent (THF, DMF), 0°C to RT | High yields, Readily available reagents, Mild conditions | Requires a strong base, Sensitive functional groups may not be tolerated. |
| Ullmann Condensation | 3-Halopyridine + Benzyl Alcohol | Moderate to Good | Copper catalyst (CuI), Ligand (e.g., phenanthroline), Base (K₂CO₃, Cs₂CO₃), High temperature (110-140°C) | Good for coupling aryl halides, Tolerant of some functional groups. | Harsh reaction conditions (high temperatures), Ligand required, Can have lower yields.[1] |
| Buchwald-Hartwig O-Arylation | 3-Hydroxypyridine + Aryl Halide | Good to Excellent | Palladium or Copper catalyst, Phosphine ligand, Base (e.g., K₃PO₄), Anhydrous solvent (Toluene, Dioxane) | Mild reaction conditions, Broad substrate scope, High functional group tolerance.[2][3][4] | Catalyst and ligand can be expensive, Requires anhydrous conditions.[2][3][4] |
| Alternative: Benzylation via Pyridinium Salt | 3-Hydroxypyridine + 2-Benzyloxy-1-methylpyridinium triflate | Good | Pre-formed or in-situ generated pyridinium salt, Base (MgO), 90°C | Avoids strongly basic or acidic conditions.[5] | Requires preparation of the benzylation reagent. |
Reaction Pathways and Mechanisms
The choice of synthetic route is often dictated by the starting materials available and the functional groups present in the molecule. The following diagrams illustrate the fundamental transformations of each primary synthetic pathway.
Caption: Williamson Ether Synthesis Pathway.
Caption: Ullmann Condensation Pathway.
Caption: Buchwald-Hartwig O-Arylation Catalytic Cycle.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3-Benzyloxypyridine
This protocol is a robust and high-yielding method for the benzylation of 3-hydroxypyridine.[6][7]
Materials:
-
3-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of 3-hydroxypyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-benzyloxypyridine.
Expected Yield: 81%[6]
Protocol 2: Copper-Catalyzed Ullmann-Type O-Arylation of 3-Hydroxypyridine
This protocol describes a copper-catalyzed method for the coupling of 3-hydroxypyridine with an aryl halide. While this example uses an aryl iodide, it provides a framework for an Ullmann-type approach.
Materials:
-
3-Hydroxypyridine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
2,2,6,6-Tetramethylheptane-3,5-dione (ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine 3-hydroxypyridine (1.0 equivalent), the aryl iodide (1.2 equivalents), CuI (0.1 equivalents), 2,2,6,6-tetramethylheptane-3,5-dione (0.2 equivalents), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110°C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig reaction provides a milder, palladium-catalyzed alternative for the formation of the C-O bond.[2][3][4]
Materials:
-
3-Hydroxypyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and 3-hydroxypyridine (1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the vial and heat to 80-110°C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
The following diagram outlines a general workflow for a typical cross-coupling reaction, applicable to both the Ullmann and Buchwald-Hartwig syntheses.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
The selection of an optimal synthetic route for 3-benzyloxypyridine derivatives depends on several factors, including the availability and cost of starting materials, the presence of sensitive functional groups, and the desired scale of the reaction. The Williamson ether synthesis offers a high-yielding and straightforward approach when strong bases are tolerated. For substrates incompatible with strong bases, or for the coupling of aryl halides, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation present viable, albeit more complex, alternatives. The Buchwald-Hartwig reaction, in particular, offers the advantage of milder conditions and broader functional group tolerance, making it a powerful tool in modern organic synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these important pharmaceutical building blocks.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Transformations of 3-(Benzyloxy)-2-bromopyridine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and characterization of reaction products are paramount to advancing chemical synthesis and drug discovery. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of products derived from the versatile building block, 3-(benzyloxy)-2-bromopyridine. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation methodology.
The functionalized pyridine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a diverse array of novel compounds. Its utility lies in the strategic placement of the benzyloxy and bromo groups, which allows for selective chemical modifications, primarily through cross-coupling reactions. This guide will focus on two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds.
Reaction Pathways of this compound
The reactivity of the bromine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.
Mass Spectrometry for Product Validation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a synthesized compound and can offer structural insights through the analysis of fragmentation patterns.
Experimental Workflow for Mass Spectrometry Analysis
A typical workflow for the validation of a reaction product by Gas Chromatography-Mass Spectrometry (GC-MS) involves the separation of the components of the reaction mixture by gas chromatography followed by detection and analysis by mass spectrometry.
Case Study 1: Suzuki-Miyaura Coupling Product
The Suzuki-Miyaura coupling of this compound with phenylboronic acid is expected to yield 2-phenyl-3-(benzyloxy)pyridine.
Expected Mass Spectrum Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| [M+H]⁺ (m/z) | 262.12 |
| Key Fragment Ions (m/z) | 182 ([M - C₆H₅CH₂]⁺), 154, 91 ([C₇H₇]⁺) |
Note: The fragmentation pattern is predictive and may vary based on the ionization technique and energy.
Case Study 2: Buchwald-Hartwig Amination Product
The Buchwald-Hartwig amination of this compound with morpholine would yield 4-(3-(benzyloxy)pyridin-2-yl)morpholine.
Experimental Mass Spectrum Data for a Similar Buchwald-Hartwig Product:
In a documented Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane, the resulting product was analyzed by Chemical Ionization (CI) Mass Spectrometry.[1]
| Ion | m/z | Description |
| [M]⁺ | 297 | Molecular Ion |
| [M - PyCH₃]⁺ | 202 | Loss of the picolyl group |
| [M - NH and PyCH₃]⁺ | 187 | Loss of an amino group and the picolyl group |
This data from a similar reaction provides a reference for the types of fragmentation that can be expected for the products of Buchwald-Hartwig amination of bromopyridines.
Comparison of Analytical Validation Techniques
While mass spectrometry is a primary tool for product validation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary and often essential structural information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides exact mass, suitable for complex mixtures (with chromatography). | Isomers can be difficult to distinguish, provides limited information on stereochemistry. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). | Unambiguous structure elucidation, provides information on stereochemistry and purity. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) | Presence of specific functional groups. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide information on molecular weight or the overall structure, less effective for complex mixtures. |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation:
-
GC-MS Analysis: Inject a diluted solution of the purified product into a GC-MS system. The expected molecular ion peak for 2-phenyl-3-(benzyloxy)pyridine is at an m/z corresponding to its molecular weight.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100°C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[2]
Validation:
-
Mass Spectrometry: Analyze the purified product by MS. The expected molecular ion for 4-(3-(benzyloxy)pyridin-2-yl)morpholine should be observed.
Logical Comparison of Validation Outcomes
The choice of analytical technique depends on the specific information required at each stage of the research and development process.
References
Comparative study of different protecting groups for 2-bromopyridin-3-ol
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a comparative study of various protecting groups for the hydroxyl functionality of 2-bromopyridin-3-ol, a versatile intermediate in medicinal chemistry. We present a detailed analysis of common protecting groups—Methyl (Me), Benzyl (Bn), Methoxymethyl (MOM), and tert-Butyldimethylsilyl (TBDMS)—supported by experimental data and protocols to facilitate informed decisions in synthetic planning.
The hydroxyl group of 2-bromopyridin-3-ol exhibits nucleophilic character and can interfere with subsequent reactions targeting other parts of the molecule. Therefore, its temporary protection is often necessary. The ideal protecting group should be introduced in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
Comparative Data of Protecting Group Performance
The following table summarizes the performance of different protecting groups for the hydroxyl function of 2-bromopyridin-3-ol based on reported experimental data.
| Protecting Group | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Yield (%) |
| Methyl (Me) | CH₃I, KOH, DMSO, 55-60 °C, 30 min | 75-80[1][2] | Not typically used as a protecting group due to harsh removal conditions. | - |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, rt, 24 h | ~73 (estimated based on similar structures[2]) | H₂, 10% Pd/C, EtOH, rt, 3 days | Quant.[3] |
| Methoxymethyl (MOM) | MOMCl, (iPr)₂EtN, CH₂Cl₂, rt | High (general procedure) | Conc. HCl, THF or MeOH, heat | High (general procedure) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF, rt | High (general procedure[4]) | TBAF, THF, 0 °C to rt, 45 min | Low to high (substrate dependent[5]) |
Experimental Protocols
Detailed methodologies for the introduction and removal of the discussed protecting groups are provided below. These protocols are based on established literature procedures and may require optimization for specific applications.
Methyl (Me) Protection (as 2-Bromo-3-methoxypyridine)
Protection Protocol:
To a stirred mixture of 2-bromopyridin-3-ol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere at 55-60 °C, a solution of methyl iodide (1.0 eq) in DMSO is added dropwise. The reaction is maintained at this temperature for 30 minutes after the addition is complete. The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration, washed with water, and dried.[1]
Deprotection: The methyl ether is generally stable and requires harsh conditions for cleavage (e.g., strong acids like HBr or Lewis acids like BBr₃), making it less suitable as a protecting group in many synthetic routes.
Benzyl (Bn) Protection and Deprotection
Protection Protocol (adapted from a similar substrate):
To a suspension of 2-bromopyridin-3-ol (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF), benzyl bromide (1.2 eq) is added. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.[2]
Deprotection Protocol (Hydrogenolysis):
A flask is charged with 10% Palladium on carbon (Pd/C) (catalytic amount) and the atmosphere is evacuated and refilled with argon. A solution of 3-(benzyloxy)-2-bromopyridine in ethanol is added. The reaction mixture is placed under a hydrogen atmosphere and stirred at room temperature for 3 days. The mixture is then filtered through celite and the solvent is removed under vacuum to yield the deprotected product.[3]
Methoxymethyl (MOM) Protection and Deprotection
Protection Protocol (General):
To a solution of 2-bromopyridin-3-ol (1.0 eq) and diisopropylethylamine ((iPr)₂EtN, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, methoxymethyl chloride (MOMCl, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
Deprotection Protocol (Acidic Cleavage):
The MOM-protected 2-bromopyridine is dissolved in a mixture of tetrahydrofuran (THF) or methanol and concentrated hydrochloric acid. The solution is heated until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a base and the product is extracted.
tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection
Protection Protocol (General):
To a solution of 2-bromopyridin-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then worked up by adding water and extracting the product with an organic solvent.[4]
Deprotection Protocol (Fluoride-mediated):
To a solution of the TBDMS-protected 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added dropwise. The reaction is stirred for approximately 45 minutes, allowing it to warm to room temperature. The reaction is then quenched with water and the product is extracted. It is important to note that the basicity of TBAF can sometimes lead to low yields due to decomposition of sensitive substrates, and buffering with acetic acid may be necessary.[5]
Visualization of Experimental Workflow
The general workflow for the protection and deprotection of 2-bromopyridin-3-ol is illustrated in the following diagram.
Caption: General experimental workflow for the protection and deprotection of 2-bromopyridin-3-ol.
Signaling Pathway of Protecting Group Strategy
The decision-making process for selecting an appropriate protecting group involves considering the stability of the group under various anticipated reaction conditions and the orthogonality of its removal.
Caption: Logical relationships in selecting a protecting group for 2-bromopyridin-3-ol.
References
- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 2. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Researcher's Guide to Palladium Catalysts for the Efficient Coupling of 2-Bromopyridines
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine rings is a cornerstone of modern synthesis, enabling the creation of novel pharmaceuticals and functional materials. Among the various methods, palladium-catalyzed cross-coupling reactions of 2-bromopyridines are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst system—comprising the palladium precursor, ligand, and base—is critical for achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions of 2-bromopyridines, supported by experimental data and detailed protocols.
The reactivity of aryl halides in palladium-catalyzed cross-coupling is largely governed by the strength of the carbon-halogen bond, with the general trend being C-I > C-Br > C-Cl.[1] Due to its favorable reactivity and stability, 2-bromopyridine is a widely used substrate. The oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step, and the selection of an appropriate ligand is crucial to facilitate this process and promote the subsequent steps of the catalytic cycle.[2]
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions involving 2-bromopyridine or structurally similar substrates.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C single bonds between an organoboron compound and an organic halide.[3]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | 12-24 | Good to Excellent | A common and reliable catalyst system.[4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Buchwald ligands often improve yields for challenging substrates.[4][5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-100 | 8-16 | High | Effective for a broad range of boronic acids.[1][4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-110 | 12-24 | Good to Excellent | Effective for mono-arylation of dihalopyridines.[5][6] |
Table 2: Catalyst Performance in Sonogashira Coupling of Bromopyridines
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C-C triple bonds.[3]
| Catalyst / Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT - 50 | 16 | ~85-95 |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
Data for the last three entries were extracted from a study on the closely related 2-amino-3-bromopyridines and can be extrapolated as a strong starting point.[3]
Table 3: Catalyst Performance in Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 1 | High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~90-98 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | ~85-95 |
Yields are representative and can vary based on the specific amine and bromopyridine derivative used.[1][3]
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This procedure is a representative method for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative.[4]
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine the 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under an inert atmosphere (Argon or Nitrogen).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
The following is a general procedure for the Sonogashira coupling of a 2-bromopyridine derivative.[1]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
A typical procedure for the Buchwald-Hartwig amination of a 2-bromopyridine is as follows.[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., dppp, 10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv.) to a round-bottomed flask.
-
Solvent and Reagent Addition: Purge the flask with nitrogen and add toluene. To this mixture, add the 2-bromopyridine derivative (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Reflux the mixture for 1 hour.
-
Workup: After cooling, the product can be isolated and purified by standard procedures such as aqueous workup and extraction.
-
Purification: The crude product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling experiment.
The selection of an optimal palladium catalyst system is a critical decision that significantly influences the outcome of the cross-coupling of 2-bromopyridines. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ often provide reliable results.[4] However, for more challenging substrates or to improve reaction efficiency, modern catalyst systems employing bulky electron-rich phosphine ligands such as SPhos and XPhos are highly effective.[4][5] The protocols and comparative data presented in this guide serve as a valuable starting point for researchers to select the most appropriate catalyst and conditions for their specific synthetic targets.
References
Comparative Analysis of Synthetic Routes to 3-(Benzyloxy)-2-bromopyridine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the common synthetic routes to 3-(benzyloxy)-2-bromopyridine, a valuable building block in medicinal chemistry. We delve into the prevalent Williamson ether synthesis and the alternative Ullmann condensation, presenting a detailed examination of their respective byproducts, experimental protocols, and quantitative data to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 2-Bromo-3-hydroxypyridine, Benzyl halide (e.g., bromide) | 2,3-Dibromopyridine, Benzyl alcohol |
| Reaction Type | Nucleophilic Substitution (SN2) | Copper-Catalyzed Cross-Coupling |
| Typical Yield | Moderate to High | Variable, dependent on catalyst and conditions |
| Key Byproducts | C-Alkylated isomers, Products of elimination (e.g., toluene), Unreacted starting materials | Di-benzylated pyridines, Products of hydrodehalogenation, Unreacted starting materials |
| Advantages | Readily available starting materials, Milder reaction conditions | Utilizes a different set of starting materials, potentially avoiding issues with specific functional groups |
| Disadvantages | Potential for C-alkylation byproducts, Sensitivity to base and temperature | Requires a copper catalyst, Higher reaction temperatures often needed, Potential for multiple side reactions |
In Focus: Byproduct Analysis
The formation of byproducts is a critical consideration in any synthetic process, impacting yield, purity, and the complexity of purification. Here, we analyze the common impurities associated with the two primary routes to this compound.
Williamson Ether Synthesis: The Challenge of Regioselectivity
The Williamson ether synthesis, while a straightforward approach, can be complicated by the ambident nucleophilic nature of the 2-bromo-3-hydroxypyridine anion. This can lead to the formation of not only the desired O-alkylated product but also C-alkylated isomers.
Observed and Potential Byproducts:
-
C-Alkylated Isomers: The major byproduct concern is the formation of C-benzylated isomers, where the benzyl group attaches directly to the pyridine ring instead of the oxygen atom. The primary C-alkylation products are 4-benzyl-2-bromo-3-hydroxypyridine and 6-benzyl-2-bromo-3-hydroxypyridine. The ratio of O- to C-alkylation is influenced by factors such as the solvent, the nature of the base, and the reaction temperature.
-
Elimination Products: As with many SN2 reactions, E2 elimination is a competing pathway, particularly at higher temperatures or with stronger, more hindered bases. In this case, the reaction of the base with the benzyl halide can lead to the formation of toluene.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted 2-bromo-3-hydroxypyridine and benzyl halide in the crude product.
Ullmann Condensation: Navigating a Catalytic Maze
The Ullmann condensation offers an alternative strategy by forming the ether linkage through a copper-catalyzed reaction between an aryl halide and an alcohol. While this method avoids the issue of C-alkylation of the hydroxypyridine, it introduces its own set of potential side reactions.
Observed and Potential Byproducts:
-
Di-benzylated Pyridines: If the reaction conditions are not carefully controlled, a second benzylation can occur, leading to the formation of di-benzoxy-bromopyridines, although this is less likely given the starting material. More probable is the reaction at other positions if the pyridine ring is activated.
-
Hydrodehalogenation: A common side reaction in metal-catalyzed cross-coupling is the reduction of the aryl halide, which would result in the formation of 3-(benzyloxy)pyridine.
-
Homocoupling: While less common in C-O coupling, homocoupling of the starting materials is a possibility, which could lead to the formation of bibenzyl or bipyridyl species.
-
Unreacted Starting Materials: As with any reaction, incomplete conversion will leave 2,3-dibromopyridine and benzyl alcohol in the final mixture.
Experimental Corner: Protocols for Synthesis
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the two primary synthetic routes to this compound.
Protocol 1: Williamson Ether Synthesis of this compound
Materials:
-
2-Bromo-3-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation for the Synthesis of this compound
Materials:
-
2,3-Dibromopyridine
-
Benzyl alcohol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a reaction vessel, add 2,3-dibromopyridine (1.0 eq), benzyl alcohol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous toluene and degas the mixture with argon or nitrogen.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Pathways
To further clarify the synthetic strategies and potential side reactions, the following diagrams illustrate the logical flow of each process.
Conclusion
The choice between the Williamson ether synthesis and the Ullmann condensation for the preparation of this compound will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and scalability. The Williamson ether synthesis is often the more direct route, but careful optimization is required to minimize the formation of C-alkylated byproducts. The Ullmann condensation provides a viable alternative, particularly when the starting hydroxypyridine is problematic, though catalyst selection and reaction conditions are crucial to avoid side reactions. A thorough analysis of the crude reaction mixture by techniques such as GC-MS and NMR is recommended to identify and quantify any byproducts, aiding in the development of an effective purification strategy.
A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridines Derived from 3-(Benzyloxy)-2-bromopyridine
The regioselective synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. When using precursors such as 3-(benzyloxy)-2-bromopyridine, reactions can yield a mixture of positional isomers, making the accurate determination of isomeric purity a critical step in research, development, and quality control. The presence of undesired isomers can significantly impact a compound's pharmacological activity, toxicity, and physical properties.
This guide provides a comparative overview of the most effective analytical techniques for the isomeric purity analysis of substituted pyridines. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to assist researchers in selecting and implementing the optimal method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of pyridine isomers.[1] Its strength lies in the variety of available stationary phases and mobile phase conditions, which can be tailored to exploit subtle differences in the physicochemical properties of isomers.[2]
Challenges in HPLC Analysis:
-
Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on traditional reversed-phase (RP) columns.[1]
-
Isomer Separation: Positional isomers often have very similar properties, making them difficult to separate.[1][2]
-
Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, causing peak tailing.[1]
-
LC-MS Incompatibility: Ion-pairing reagents, sometimes used to improve retention, are often incompatible with mass spectrometry (MS) detection.[1]
To overcome these challenges, specialized columns and mobile phases, such as mixed-mode or hydrogen-bonding columns, are often employed.[1][3][4]
Comparative HPLC Methodologies:
| Method Reference | Column | Mobile Phase | Flow Rate | Detection | Key Application |
| Method 1 [1][5] | Amaze HD, 3.2 x 150 mm | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate | 1.0 mL/min | UV at 275 nm | Separation of hydrophilic pyridine and aminopyridine isomers. |
| Method 2 [3] | SHARC 1, 3.2 x 100 mm, 5 µm | Acetonitrile/Methanol with Formic Acid and Ammonium Formate additives | 1.0 mL/min | UV at 270 nm | Separation of aminopyridine isomers based on hydrogen-bonding interactions. |
| Method 3 [1] | J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm | Gradient elution with two mobile phases | 1.0 mL/min | DAD at 220 nm | General-purpose method for various substituted pyridines. |
Detailed Experimental Protocol (Based on Method 1)
This protocol is suitable for the analysis of hydrophilic pyridine isomers and is compatible with both UV and MS detection.[5][6]
-
Chromatographic System:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent, such as the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve for quantitative analysis.[1]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution to determine the isomeric purity. The area of each isomer peak is used to calculate its relative percentage.
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For pyridine derivatives, it offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7] GC is often the method of choice for separating close-boiling isomers.[2]
Comparative GC Methodologies:
| Method Reference | Column | Temperature Program | Carrier Gas | Detector | Key Application |
| Method 4 [8] | Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m, 0.2 µm film | 70 °C (4 min) → 240 °C at 10 °C/min | Nitrogen, 70 kPa | FID | Separation of pyridine, picoline, and lutidine isomers. |
| Method 5 [9] | (Not specified, but compatible with pyridine analysis) | 70 °C (2 min) → 150 °C at 3 °C/min → 250 °C at 20 °C/min (hold 3 min) | Helium, 1.0 mL/min | MS | Quantitative analysis of pyridine in complex matrices. |
| Method 6 [10] | Rxi-5Sil MS, 60 m x 0.25 mm, 1.0 µm film | Isocratic at 100 °C for 15 min | Nitrogen | MS/MS | High-selectivity analysis of pyridine in environmental samples. |
Detailed Experimental Protocol (Based on Method 4)
This protocol is designed for the separation of various isomeric substituted pyridines.[8]
-
Chromatographic System:
-
Technique: GC-Capillary.[8]
-
Column: Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m fused silica WCOT with a 0.2 µm film thickness.[8]
-
Temperature Program: Hold at 70 °C for 4 minutes, then ramp to 240 °C at a rate of 10 °C/min.[8]
-
Carrier Gas: Nitrogen at 70 kPa (0.7 bar, 10 psi).[8]
-
Injector: Splitter, T = 250 °C.[8]
-
Detector: FID, T = 250 °C.[8]
-
Sample Size: 0.1 µL.[8]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample mixture in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Prepare standards of known concentrations for each potential isomer to determine their respective retention times and response factors.
-
-
Analysis Procedure:
-
Inject the standard mixture to verify system suitability and identify the retention time of each isomer.
-
Inject the sample for analysis.
-
Quantify the isomeric ratio by comparing the peak areas, applying response factors if necessary.
-
Quantitative NMR (qNMR) Spectroscopy
While HPLC and GC are separative techniques, Quantitative Nuclear Magnetic Resonance (qNMR) offers a different approach. It allows for the determination of the concentration or purity of a substance without the need for identical reference compounds for each analyte.[11] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[11]
Methodology: In a mixture of isomers, different isomers will exhibit unique, non-overlapping signals in the ¹H NMR spectrum. By integrating the area of a specific signal corresponding to a unique proton on each isomer, their relative ratio can be determined. For absolute quantification, a certified internal standard of known concentration is added to the sample.
Experimental Protocol (General qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the pyridine isomers.
-
Accurately weigh and add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify non-overlapping signals unique to each isomer.
-
Carefully integrate the signals for each isomer and the internal standard.
-
Calculate the molar ratio of the isomers using the following formula: Ratio (Isomer A / Isomer B) = [(Integral of A) / (Number of Protons for A)] / [(Integral of B) / (Number of Protons for B)]
-
Advantages of qNMR:
-
Provides structural information and quantification in a single experiment.[11]
-
Does not require separation of the isomers.
-
Primary method, allowing for traceability to SI units when a certified standard is used.
Limitations:
-
Lower sensitivity compared to HPLC and GC, making it difficult to quantify isomers present at very low levels (<1%).
-
Requires unique, well-resolved signals for each isomer, which can be a challenge in complex molecules.
Workflow and Method Development Visualizations
To aid in the selection and implementation of an appropriate analytical method, the following workflows have been designed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. Pyridine | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 3-(Benzyloxy)-2-bromopyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-(Benzyloxy)-2-bromopyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step toward safe disposal. It is a combustible liquid that is toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]
Immediate Safety Precautions: Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this chemical and its waste should be conducted in a well-ventilated area or a chemical fume hood.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2] |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[2] |
In case of exposure, follow these first aid measures:
-
After inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.[1][3]
-
After skin contact: Take off all contaminated clothing immediately. Gently wash with plenty of soap and water. Immediately call a poison center or doctor.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
After swallowing: Immediately call a poison center or doctor. Rinse mouth.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. [2] Discharge into the environment must be avoided.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[2]
-
Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[4][5] Do not mix it with other waste.
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a good option.[2] The container should have a secure screw-top cap and be kept tightly closed.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[2] The label should also include the full chemical name, "this compound," and appropriate hazard pictograms.
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[2][4] The substance should be stored locked up.[1]
Step 4: Professional Disposal
-
Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Documentation: Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-(Benzyloxy)-2-bromopyridine
This guide provides critical safety and logistical information for the handling and disposal of 3-(Benzyloxy)-2-bromopyridine. The following procedures are based on established safety protocols for pyridine derivatives and brominated aromatic compounds, designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral | Potentially harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and a lab coat. Avoid contact with skin.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety goggles or a face shield. Avoid contact with eyes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Flammability | Analagous compounds are flammable liquids and vapors.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2] |
Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield is recommended when handling larger quantities. |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned to protect against skin contact. |
| Nitrile or Neoprene Gloves | Recommended for their resistance to pyridine-based compounds. Inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[4] | |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.
-
Preparation :
-
Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Verify that the chemical fume hood is operational and has a valid certification.
-
Gather all necessary materials, including glassware, reagents, and spill cleanup supplies, and place them inside the fume hood.
-
Don all appropriate PPE as specified in the table above.
-
-
Handling and Experimental Use :
-
Conduct all manipulations, including weighing and transferring the compound, within the fume hood to prevent the release of vapors into the laboratory environment.
-
Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents.[2]
-
Keep the container of this compound tightly closed when not in use to minimize vapor exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Cleanup :
-
Decontaminate all glassware and work surfaces after use.
-
Properly dispose of all waste as outlined in the Disposal Plan below.
-
Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or symptoms like dizziness or irritation persist, seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2] |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.[2] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.
-
Waste Segregation :
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
-
Waste Collection and Containerization :
-
Collect all contaminated materials, including residual compound, solutions, contaminated gloves, pipette tips, and spill cleanup materials, in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
The exterior of the waste container must be kept clean and free of contamination.
-
-
Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list any other components in the waste mixture. Do not use abbreviations.
-
Affix the appropriate GHS hazard pictograms for flammability and health hazards.
-
-
Storage and Final Disposal :
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.
-
Arrange for disposal through your institution's licensed hazardous waste management program, following all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
